1-(4-Fluorophenyl)ethanamine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCLEUGNYRXBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960739 | |
| Record name | 1-(4-Fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-40-7 | |
| Record name | 1-(4-Fluorophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-alpha-methylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Fluorophenyl)ethylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5LVU25R8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-(4-Fluorophenyl)ethanamine, a key chiral intermediate in pharmaceutical synthesis. The document details its physical characteristics, spectral data, reactivity, and common experimental protocols. Safety and handling information is also provided to ensure proper laboratory practice.
Core Chemical and Physical Properties
This compound (CAS No: 403-40-7 for the racemate) is a primary amine that is frequently utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] It is a chiral compound, existing as two enantiomers: (S)-(-)-1-(4-Fluorophenyl)ethylamine (CAS No: 66399-30-2) and (R)-(+)-1-(4-Fluorophenyl)ethylamine (CAS No: 374898-01-8).[2][3] Its physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₁₀FN | [2] |
| Molecular Weight | 139.17 g/mol | [2][4] |
| Appearance | Clear colorless to pale yellow or light orange liquid | [1][5] |
| Odor | Characteristic amine-like | [5] |
| Melting Point | -30 °C | [1][2][3] |
| Boiling Point | 145 °C (lit.)76 °C at 22 mmHg | [1][6][2][3][4] |
| Density | 1.059 g/mL at 25 °C (lit.)1.03 g/cm³ | [1][6][2][3] |
| Refractive Index (n20/D) | 1.502 (lit.)1.501 | [1][2][3][4] |
| Flash Point | 68 °C (154.4 °F) - closed cup155 °F | [1] |
| Water Solubility | Sparingly soluble (1.5E-3 g/L at 25 °C) | [2][4] |
| Organic Solvent Solubility | Soluble in ethanol, methanol, dichloromethane. Miscible with dimethyl sulfoxide. | [3][5] |
| pKa | 8.98 ± 0.10 (Predicted) | [1][2] |
| Sensitivity | Air Sensitive | [1][2][3] |
| Storage | Keep in a dark place, sealed in dry, room temperature or <-15°C under inert gas. |[2][7][8] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for the amine are not detailed in the provided search results, related compounds have been characterized using these methods. Commercial suppliers often provide access to spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry upon request. For instance, spectral data for the related compound 1-(4-Fluorophenyl)ethanol is available.[9]
Table 2: Spectroscopic Data Summary
| Technique | Availability |
|---|---|
| ¹H NMR | Available from suppliers for characterization.[9] |
| ¹³C NMR | Available from suppliers for characterization.[9] |
| IR Spectroscopy | Available from suppliers for functional group analysis.[9] |
| Mass Spectrometry (MS) | Available from suppliers for molecular weight determination.[9][10] |
Chemical Reactivity and Applications
This compound is a valuable reagent in organic synthesis, primarily due to the reactivity of its primary amine group.
-
Nucleophilic Substitution: It readily participates in nucleophilic substitution reactions, making it a useful component for creating new compounds.[1][6]
-
Synthesis of Thioureas: It has been specifically used in the synthesis of novel thioureas that exhibit diuretic and saluretic activity.[1][6][11]
-
Pharmaceutical Intermediate: As a chiral amine, it serves as a critical building block in asymmetric synthesis for the development of pharmaceutical agents. Its derivatives have been explored as potential anticancer agents and modulators for GABA-A receptors.[12][13][14] The fluorophenyl moiety is a common feature in many modern drug candidates.[15]
Experimental Protocols
4.1. Synthesis via Reductive Amination
A common method for the synthesis of this compound is the reductive amination of 4-fluoroacetophenone.
-
General Procedure: 4-Fluoroacetophenone is reacted with a source of ammonia, such as ammonium formate, in the presence of a reducing agent and often a catalyst. For example, a palladium nanocatalyst (Pd°-AmP-MFC) can be used with ammonium formate in methanol.[16] The reaction mixture is stirred for a specified time to form the racemic amine.
-
Raw Materials: Key starting materials include 4-fluoroacetophenone, ammonium acetate or formate, and a reducing agent/catalyst system like a palladium catalyst.[11][16]
References
- 1. lookchem.com [lookchem.com]
- 2. (R)-1-(4-Fluorophenyl)ethylamine | 374898-01-8 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. echemi.com [echemi.com]
- 5. (S)-(-)-1-(4-Fluorophenyl)Ethylamine: Properties, Applications, Safety Data & Supplier China | High Purity API Intermediate [nj-finechem.com]
- 6. 1-(4-FLUOROPHENYL)ETHYLAMINE | 403-40-7 [chemicalbook.com]
- 7. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 8. 4-Fluoro-α-methylbenzylamine | 403-40-7 | FF35005 [biosynth.com]
- 9. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. 1-(4-FLUOROPHENYL)ETHYLAMINE | 403-40-7 [amp.chemicalbook.com]
- 12. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jelsciences.com [jelsciences.com]
- 16. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 66399-30-2 [amp.chemicalbook.com]
Synthesis of (R)-1-(4-Fluorophenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(4-Fluorophenyl)ethanamine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereospecific presentation is often crucial for therapeutic efficacy and safety. This technical guide provides an in-depth overview of the primary synthetic routes to obtain this valuable intermediate in high enantiomeric purity. The guide details methodologies for enzymatic synthesis, asymmetric reductive amination, and chiral resolution of the racemic mixture, presenting quantitative data in structured tables and detailed experimental protocols.
Enzymatic Synthesis via Transamination
Biocatalysis, particularly through the use of transaminases, offers a green and highly selective method for the synthesis of chiral amines.[1][2][3] This approach involves the asymmetric transfer of an amino group from a donor molecule to the prochiral ketone, 4-fluoroacetophenone.
Reaction Scheme: 4-Fluoroacetophenone + Amine Donor --(Transaminase)--> (R)-1-(4-Fluorophenyl)ethanamine + Ketone Byproduct
Transaminases are highly stereoselective, enabling the direct production of the desired (R)-enantiomer with high enantiomeric excess (e.e.).[4] The choice of enzyme and reaction conditions are critical for achieving high conversion and selectivity.[5][6]
Quantitative Data for Enzymatic Synthesis
| Parameter | Value/Condition | Reference |
| Substrate | 4-Fluoroacetophenone | [4] |
| Enzyme | (R)-selective transaminase | [4] |
| Amine Donor | Isopropylamine (IPA) | [7] |
| Co-factor | Pyridoxal-5'-phosphate (PLP) | [8] |
| Temperature | 30-40 °C | [6] |
| pH | 7.5-8.5 | [4] |
| Conversion | >95% | [4] |
| Enantiomeric Excess (e.e.) | >99% | [4] |
Experimental Protocol: Enzymatic Asymmetric Transamination
-
Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 8.0) is prepared.
-
Reagent Addition: To the buffer, add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Subsequently, add the amine donor, such as isopropylamine, in excess (e.g., 5-10 equivalents).
-
Enzyme Addition: Introduce the selected (R)-selective transaminase enzyme preparation (whole cells or purified enzyme).
-
Substrate Addition: Add 4-fluoroacetophenone to the reaction mixture. The substrate can be added neat or as a solution in a co-solvent like DMSO to improve solubility.[6]
-
Reaction Conditions: The mixture is agitated at a controlled temperature (e.g., 35°C) for a specified period (typically 12-24 hours), or until reaction completion is observed by analytical methods such as HPLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is typically basified (e.g., with NaOH to pH > 10) to stop the enzymatic reaction and to ensure the product is in its free base form. The product is then extracted with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure (R)-1-(4-Fluorophenyl)ethanamine.
Asymmetric Reductive Amination
Asymmetric reductive amination is a powerful chemical method for the synthesis of chiral amines from ketones.[9] This one-pot reaction involves the formation of an imine intermediate from 4-fluoroacetophenone and an ammonia source, followed by in-situ reduction with a hydride source, catalyzed by a chiral transition metal complex.[10]
Reaction Scheme: 4-Fluoroacetophenone + NH₃ --(Chiral Catalyst, H₂)--> (R)-1-(4-Fluorophenyl)ethanamine
Ruthenium-based catalysts with chiral diamine ligands are commonly employed for this transformation, achieving high yields and enantioselectivities.[11]
Quantitative Data for Asymmetric Reductive Amination
| Parameter | Value/Condition | Reference |
| Substrate | 4-Fluoroacetophenone | [12] |
| Catalyst Precursor | [RuCl₂(p-cymene)]₂ | [11] |
| Chiral Ligand | (R,R)-TsDPEN | [11] |
| Reducing Agent | H₂ gas or Formic acid/Triethylamine | [11] |
| Solvent | Methanol or Dichloromethane | [10] |
| Temperature | 25-50 °C | [10] |
| Pressure (for H₂) | 10-50 atm | [10] |
| Yield | 85-95% | [11] |
| Enantiomeric Excess (e.e.) | 90-98% | [11] |
Experimental Protocol: Asymmetric Reductive Amination
-
Catalyst Preparation: In an inert atmosphere (e.g., in a glovebox), the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) are dissolved in an anhydrous solvent (e.g., methanol) and stirred to form the active catalyst.
-
Reaction Setup: In a pressure-rated reactor, 4-fluoroacetophenone and a source of ammonia (e.g., ammonium formate or a solution of ammonia in methanol) are dissolved in the reaction solvent.
-
Catalyst Addition: The pre-formed chiral catalyst solution is transferred to the reactor.
-
Reaction Conditions: The reactor is sealed and pressurized with hydrogen gas to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 40°C) until the reaction is complete, as monitored by TLC, GC, or HPLC.
-
Work-up and Purification: After completion, the reactor is carefully depressurized. The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with an aqueous basic solution (e.g., NaHCO₃) to remove any remaining acid. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or distillation to afford the pure (R)-1-(4-Fluorophenyl)ethanamine.
Chiral Resolution of Racemic 1-(4-Fluorophenyl)ethanamine
An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound.[13] This classical method involves the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid.[14] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Process Overview:
-
Salt Formation: Racemic this compound is reacted with an enantiomerically pure chiral acid (e.g., L-tartaric acid) to form a mixture of diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salt of the desired (R)-amine with the resolving agent preferentially crystallizes from a suitable solvent.
-
Salt Isolation: The crystalline salt is isolated by filtration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)-1-(4-Fluorophenyl)ethanamine.
Quantitative Data for Chiral Resolution
| Parameter | Value/Condition | Reference |
| Starting Material | Racemic this compound | [14] |
| Resolving Agent | L-(+)-Tartaric acid | [13][14] |
| Molar Ratio (Amine:Acid) | 2:1 | [14] |
| Solvent | Methanol or Ethanol/Water mixture | [14] |
| Crystallization Temperature | 0-25 °C (cooling) | [13] |
| Yield of (R)-amine | 35-45% (theoretical max. 50%) | [14] |
| Enantiomeric Excess (e.e.) | >98% (after recrystallization) | [14] |
Experimental Protocol: Chiral Resolution with L-Tartaric Acid
-
Salt Formation: In a reaction flask, dissolve racemic this compound in a suitable solvent such as methanol. In a separate flask, dissolve L-(+)-tartaric acid (approximately 0.5 molar equivalents with respect to the racemic amine) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the warm tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage by chiral HPLC after liberating a small sample. If necessary, the salt can be recrystallized from the same solvent to improve diastereomeric purity.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is highly alkaline (pH > 12) to deprotonate the amine.
-
Extraction and Purification: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-1-(4-Fluorophenyl)ethanamine.
Conclusion
The synthesis of enantiomerically pure (R)-1-(4-Fluorophenyl)ethanamine can be effectively achieved through several distinct methodologies. Enzymatic synthesis using transaminases stands out for its high selectivity and green chemistry profile. Asymmetric reductive amination offers a direct and efficient chemical route with high yields. Chiral resolution, while being a more traditional method with a theoretical yield limitation of 50%, remains a robust and practical approach, especially when a racemic mixture is readily available. The choice of the optimal synthesis route will depend on factors such as scale, cost, available equipment, and desired purity levels. This guide provides the foundational knowledge and detailed protocols for researchers and drug development professionals to make informed decisions in the synthesis of this key chiral intermediate.
References
- 1. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 2. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. onyxipca.com [onyxipca.com]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to (S)-1-(4-Fluorophenyl)ethanamine
CAS Number: 66399-30-2
This technical guide provides a comprehensive overview of (S)-1-(4-Fluorophenyl)ethanamine, a chiral amine of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its application as a critical building block in the pharmaceutical industry.
Physicochemical and Spectroscopic Data
(S)-1-(4-Fluorophenyl)ethanamine is a chiral primary amine that serves as a versatile intermediate in organic synthesis. Its physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 66399-30-2 | [1][2] |
| Molecular Formula | C₈H₁₀FN | [1][2] |
| Molecular Weight | 139.17 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | -30 °C | [2] |
| Boiling Point | 76 °C at 22 mmHg | [2] |
| Density | 1.03 g/cm³ | [2] |
| Refractive Index | 1.501 | [2] |
| Solubility | Miscible with dimethyl sulfoxide | [2] |
| Optical Rotation | -23.0 to -27.0 deg (c=1, methanol) | [1] |
Synthesis of (S)-1-(4-Fluorophenyl)ethanamine
The enantioselective synthesis of (S)-1-(4-Fluorophenyl)ethanamine is crucial for its application in the development of chiral pharmaceuticals. Two primary methods are detailed below: asymmetric reductive amination and classical resolution of a racemic mixture.
Asymmetric Reductive Amination using a Reductive Aminase (RedAm)
This method employs a biocatalyst to achieve high enantioselectivity in the conversion of a prochiral ketone to the desired chiral amine.
Experimental Protocol:
Materials:
-
4'-Fluoroacetophenone
-
Reductive Aminase (RedAm) from a fungal species
-
Ammonia, methylamine, or allylamine as the amine donor
-
NADPH (Nicotinamide adenine dinucleotide phosphate)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment for chemical synthesis and purification
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 4'-fluoroacetophenone in the buffer solution.
-
Addition of Reagents: Add the amine donor in excess, followed by the RedAm enzyme and a catalytic amount of NADPH.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, saturate the aqueous phase with sodium chloride and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-(4-Fluorophenyl)ethanamine.
-
Analysis: Determine the conversion and enantiomeric excess (ee) of the product by chiral GC or HPLC analysis. High conversions (>90%) and enantiomeric excesses (85-99%) have been reported for similar reactions.
Optical Resolution of Racemic 1-(4-Fluorophenyl)ethanamine
This classical method involves the separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent.
Experimental Protocol:
Materials:
-
Racemic this compound
-
L-(-)-Malic acid (as the resolving agent)
-
Methanol
-
Water
-
Base (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware for crystallization and extraction
Procedure:
-
Salt Formation: Dissolve the racemic this compound in methanol. In a separate flask, dissolve an equimolar amount of L-(-)-malic acid in methanol, heating gently if necessary.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The diastereomeric salt of (R)-1-(4-fluorophenyl)ethanamine with L-(-)-malic acid will preferentially crystallize.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration, wash with a small amount of cold methanol, and dry.
-
Liberation of the Free Amine: The mother liquor, now enriched in the (S)-enantiomer, is treated with an aqueous solution of a strong base (e.g., NaOH) to neutralize the malic acid and liberate the free amine.
-
Extraction and Purification: Extract the (S)-1-(4-fluorophenyl)ethanamine with an organic solvent such as diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enriched (S)-enantiomer.
-
Enantiomeric Purity Determination: The enantiomeric excess of the resulting amine can be determined by chiral HPLC or by measuring its specific rotation.
Application in Drug Development
(S)-1-(4-Fluorophenyl)ethanamine is a valuable chiral building block for the synthesis of complex, biologically active molecules. The stereochemistry at the benzylic position is often critical for the desired pharmacological activity and selectivity of the final drug candidate.
One area of application for structurally similar chiral amines is in the development of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects.
The following is a representative synthetic workflow illustrating how (S)-1-(4-Fluorophenyl)ethanamine could be incorporated into a SARM-like scaffold.
Logical Relationships in Chiral Amine Synthesis
The synthesis of enantiomerically pure (S)-1-(4-Fluorophenyl)ethanamine can be approached through two distinct strategies: asymmetric synthesis or resolution. The choice of method often depends on factors such as the availability of starting materials, the desired scale of the reaction, and cost-effectiveness.
Safety Information
(S)-1-(4-Fluorophenyl)ethanamine is a chemical that requires careful handling. It is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets (SDS) and follow established laboratory safety protocols when handling chemical substances.
References
An In-depth Technical Guide to 1-(4-Fluorophenyl)ethanamine: Molecular Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Fluorophenyl)ethanamine, including its molecular structure and weight. It further details a common synthetic route and a standard analytical method for its characterization. The potential pharmacological context of this compound is also discussed, drawing from the known activities of structurally related fluorinated phenethylamines.
Core Molecular and Physical Data
This compound is a substituted phenethylamine featuring a fluorine atom at the para position of the phenyl ring. This substitution can significantly influence the compound's lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[1]
| Property | Value |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 403-40-7 |
| Appearance | Colorless to pale yellow liquid |
Molecular Structure
The structure of this compound consists of a central ethylamine chain attached to a 4-fluorophenyl group. The presence of a chiral center at the alpha-carbon of the ethylamine chain means that this compound can exist as two enantiomers, (R)- and (S)-1-(4-fluorophenyl)ethanamine.
Experimental Protocols
Synthesis via Reductive Amination of 4-Fluoroacetophenone
A common and effective method for the synthesis of this compound is the reductive amination of 4-fluoroacetophenone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its reduction to the corresponding amine.
Materials:
-
4-Fluoroacetophenone
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-fluoroacetophenone in methanol. Add a molar excess of the amine source (e.g., 5-10 equivalents of ammonium acetate). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., 1.5 equivalents of sodium cyanoborohydride) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 30 minutes.
-
Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add water and wash the aqueous layer with dichloromethane to remove any unreacted starting material.
-
Basification and Product Extraction: Basify the aqueous layer to pH >12 with a concentrated NaOH solution. Extract the product into dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and purity assessment of volatile amines like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
-
Dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).
Procedure:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data according to the specified GC and MS conditions.
-
Analyze the resulting chromatogram to determine the retention time of the compound and assess its purity.
-
Analyze the mass spectrum of the peak of interest and compare it with a reference library or theoretical fragmentation pattern to confirm the identity of this compound.
Potential Signaling Pathways and Pharmacological Relevance
While this compound is primarily utilized as a synthetic intermediate, its structural similarity to other psychoactive phenethylamines suggests potential interactions with monoamine neurotransmitter systems. Fluorinated amphetamine analogues are known to act as releasing agents and/or reuptake inhibitors of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).
The para-fluoro substitution, as seen in p-fluoroamphetamine, can lead to potent activity as a dopamine and serotonin releaser. This action is mediated by interaction with the respective monoamine transporters, DAT and SERT. The compound is taken up into the presynaptic neuron by these transporters and subsequently disrupts the vesicular storage of monoamines, leading to their non-exocytotic release into the synaptic cleft. This increase in extracellular monoamine concentrations is responsible for the stimulant and psychoactive effects of such compounds.
References
Spectroscopic Profile of 1-(4-Fluorophenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Fluorophenyl)ethanamine. This valuable building block in medicinal chemistry and materials science is characterized by its unique spectroscopic signature. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 | t | 2H | Ar-H |
| 7.00 | t | 2H | Ar-H |
| 4.13 | q | 1H | CH |
| 1.55 | s (broad) | 2H | NH₂ |
| 1.35 | d | 3H | CH₃ |
Note: Predicted data is based on computational models and may vary from experimental results. The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 161.5 (d, ¹JCF ≈ 243 Hz) | C-F |
| 142.0 (d) | C-C-N |
| 128.0 (d) | Ar-C-H |
| 115.0 (d) | Ar-C-H |
| 50.0 | CH-N |
| 25.0 | CH₃ |
Note: Predicted data. The multiplicity of the aromatic carbon signals is due to carbon-fluorine coupling.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |
| 2850-2970 | Medium | C-H stretch (aliphatic) |
| 1600-1650 | Medium | N-H bend (primary amine) |
| 1500-1600 | Strong | C=C stretch (aromatic) |
| 1220-1240 | Strong | C-F stretch |
| 1000-1100 | Strong | C-N stretch |
Table 4: Mass Spectrometry (MS) Data
Experimentally obtained mass spectrometry data for this compound is not widely published. The predicted molecular ion and key fragments are presented below.
| m/z | Relative Intensity | Assignment |
| 139.08 | High | [M]⁺ (Molecular Ion) |
| 124.06 | Medium | [M-CH₃]⁺ |
| 109.04 | High | [M-C₂H₄N]⁺ (Fluorotropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Sample Preparation:
-
A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR).
Sample Preparation:
-
Neat Liquid: A small drop of this compound is placed directly onto the ATR crystal.
-
Thin Film: A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to account for atmospheric and instrumental interferences.
-
The sample is placed in the beam path, and the sample spectrum is recorded.
-
The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
The typical scanning range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system for sample introduction (e.g., Gas Chromatography-Mass Spectrometry - GC-MS or Liquid Chromatography-Mass Spectrometry - LC-MS).
Sample Preparation:
-
GC-MS: A dilute solution of the analyte (typically in a volatile solvent like dichloromethane or methanol) is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
LC-MS: A solution of the analyte in a suitable mobile phase is injected into the LC system for separation prior to introduction into the mass spectrometer.
Ionization Method:
-
Electron Ionization (EI): Commonly used in GC-MS. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique often used in LC-MS, which typically results in less fragmentation and a prominent molecular ion peak.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR, FT-IR, and Mass Spectrometry analysis.
Caption: Simplified signaling pathway in NMR spectroscopy.
A Technical Guide to the Solubility of 1-(4-Fluorophenyl)ethanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(4-Fluorophenyl)ethanamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing robust qualitative information and detailed experimental protocols to enable researchers to determine precise solubility parameters for their specific applications.
Introduction to this compound
This compound is a chiral primary amine that serves as a critical building block in the synthesis of numerous pharmaceutical compounds and other specialty chemicals. Its solubility in organic solvents is a fundamental physicochemical property that dictates its handling, reaction conditions, purification, and formulation. Understanding its solubility profile is therefore essential for process optimization and ensuring reproducibility in research and development.
Qualitative Solubility Profile
Based on available data, this compound exhibits good solubility in a range of common organic solvents. The following table summarizes the qualitative solubility information gathered from various chemical data sources. It is important to note that terms like "soluble" and "miscible" are qualitative and the actual quantitative solubility can vary with temperature and the specific grade of the solvent and solute.
| Organic Solvent | IUPAC Name | Qualitative Solubility | Citation |
| Methanol | Methanol | Soluble | [1] |
| Ethanol | Ethanol | Soluble | [1] |
| Dichloromethane | Dichloromethane | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | (Methanesulfinyl)methane | Miscible |
For the structurally similar compound, α-methylbenzylamine, it has been noted to be miscible with alcohol and ether, and soluble in most organic solvents.[2][3] This suggests that this compound is likely to be readily soluble in a wide array of organic media.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and reproducible quantitative solubility data, standardized experimental methods are crucial. The following section details a widely accepted method for determining the thermodynamic solubility of a liquid amine like this compound in an organic solvent.
Shake-Flask Method Coupled with Gas Chromatography (GC) Analysis
This method is considered a gold standard for determining the equilibrium solubility of a compound in a solvent.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
High-purity this compound
-
Analytical grade organic solvent of interest
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance (to ± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Syringe filters (chemically compatible with the solvent and amine, e.g., PTFE)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume or mass of the selected organic solvent. An excess is ensured when a separate phase of the amine is visible after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure saturation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to allow for complete phase separation.
-
Carefully withdraw a known volume of the clear supernatant (the solvent saturated with the amine) using a calibrated pipette or syringe. It is critical not to disturb the undissolved amine layer.
-
Immediately filter the collected aliquot through a chemically compatible syringe filter to remove any microscopic, undissolved droplets of the amine.
-
-
Quantification by Gas Chromatography (GC):
-
Prepare a series of calibration standards of this compound in the same organic solvent, with concentrations that are expected to bracket the solubility of the sample.
-
Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the GC-FID detector.
-
Analyze the calibration standards and the diluted sample aliquot by GC-FID under optimized chromatographic conditions.
-
Construct a calibration curve by plotting the peak area of the amine against its concentration for the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the amine in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. While this trend is also common for liquid-liquid systems, it is not universal and should be determined experimentally.
-
Solvent Polarity: Based on the principle of "like dissolves like," this compound, a polar molecule, is expected to be more soluble in polar solvents. Its miscibility with the highly polar aprotic solvent DMSO supports this.
-
Hydrogen Bonding: The primary amine group of this compound can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be very effective at solvating this amine.
-
Purity of Components: The presence of impurities in either the amine or the solvent can affect the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate and reproducible data.
Conclusion
References
- 1. (S)-(-)-1-(4-Fluorophenyl)Ethylamine: Properties, Applications, Safety Data & Supplier China | High Purity API Intermediate [nj-finechem.com]
- 2. A study of the liquid and solvent properties of optically active and racemic alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the liquid and solvent properties of optically active and racemic alpha-methylbenzylamine. | Sigma-Aldrich [merckmillipore.com]
The Pivotal Role of 1-(4-Fluorophenyl)ethanamine as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)ethanamine, a chiral amine, has emerged as a critical building block in the synthesis of a diverse array of pharmacologically active molecules. Its stereoisomers, (R)-1-(4-fluorophenyl)ethanamine and (S)-1-(4-fluorophenyl)ethanamine, offer distinct three-dimensional arrangements that are pivotal for the specific and effective interaction with biological targets. The incorporation of a fluorine atom on the phenyl ring often enhances the metabolic stability, binding affinity, and pharmacokinetic profile of the final drug compound, making this chiral amine a highly sought-after intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and application of this compound in drug development, complete with detailed experimental protocols and data.
Physicochemical Properties
The enantiomers of this compound are typically colorless to pale yellow liquids. A summary of their key physicochemical properties is presented in Table 1.
| Property | (S)-(-)-1-(4-Fluorophenyl)ethanamine | (R)-(+)-1-(4-Fluorophenyl)ethanamine |
| CAS Number | 66399-30-2[1] | 374898-01-8[2] |
| Molecular Formula | C₈H₁₀FN[1] | C₈H₁₀FN[2] |
| Molecular Weight | 139.17 g/mol [1][3] | 139.17 g/mol [2] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 76°C at 22 mmHg[1] | - |
| Density | 1.03 g/cm³[1] | - |
| Refractive Index | 1.501[1] | - |
| Melting Point | -30°C[1] | - |
| Solubility | Miscible with dimethyl sulfoxide[1][4] | - |
| Storage Temperature | Room temperature, sealed in dry, dark place[2] | - |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis. The primary routes to obtain the single enantiomers involve the synthesis of the racemic mixture followed by chiral resolution, or direct asymmetric synthesis.
Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound is the reductive amination of 4-fluoroacetophenone. One classical approach is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[5][6]
Materials:
-
4-Fluoroacetophenone
-
Ammonium formate (or Formamide and Formic acid)
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 4-fluoroacetophenone and an excess of ammonium formate is heated. Typical reaction temperatures range from 160-185°C.[5]
-
The reaction is heated for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon cooling, the reaction mixture is treated with concentrated hydrochloric acid and heated under reflux to hydrolyze the intermediate formamide.
-
The aqueous solution is then made alkaline with a concentrated sodium hydroxide solution.
-
The liberated amine is extracted with an organic solvent like diethyl ether.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield racemic this compound.
Note: Specific yields for the Leuckart synthesis of this compound are not well-documented in publicly available literature, but reductive amination reactions of this type can often provide moderate to good yields.
Chiral Resolution
A widely used industrial method for separating enantiomers is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Tartaric acid and its derivatives are common resolving agents for amines.[1][7]
Materials:
-
Racemic this compound
-
Enantiomerically pure tartaric acid derivative (e.g., L-(+)-tartaric acid or a derivative like O,O'-dibenzoyl-L-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol)
-
Sodium hydroxide solution
-
Organic extraction solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the racemic this compound in a suitable solvent such as methanol.
-
In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
To recover the enantiomerically enriched amine, suspend the diastereomeric salt in a mixture of an aqueous base (e.g., NaOH solution) and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or NMR analysis.
Note: The efficiency of this resolution is highly dependent on the choice of resolving agent, solvent, and crystallization conditions. Screening of various conditions is often necessary to achieve high yield and enantiomeric excess.
Enzymatic kinetic resolution offers a highly selective method for separating enantiomers under mild reaction conditions. Lipases, such as Candida antarctica lipase B (CALB), are commonly employed to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)
-
Acyl donor (e.g., ethyl acetate, isopropyl 2-ethoxyacetate)
-
Organic solvent (e.g., hexane, methyl tert-butyl ether)[8]
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a flask containing a suitable organic solvent, add the racemic this compound and the acyl donor.
-
Add the immobilized lipase to the mixture. The reaction is typically stirred at a controlled temperature (e.g., 40°C).[8]
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
At this point, filter off the immobilized enzyme for potential reuse.
-
The reaction mixture will contain one enantiomer as the acylated amide and the other as the unreacted amine. These can be separated by standard techniques such as column chromatography or acid-base extraction.
-
The acylated enantiomer can be hydrolyzed back to the amine if desired.
Quantitative Data from a Similar Study: A study on the kinetic resolution of racemic 1-phenylethan-1-amine using Candida antarctica lipase B immobilized on magnetic nanoparticles (CaLB-MNPs) and isopropyl 2-ethoxyacetate as the acylating agent in MTBE at 40°C for 6 hours resulted in:
-
Conversion: ~45%
-
Enantiomeric excess of the remaining (S)-amine: >99%
-
Enantiomeric excess of the formed (R)-amide: ~80%[8]
While this data is for a structurally similar amine, it demonstrates the potential for high enantioselectivity using this method.
Asymmetric Synthesis
Direct asymmetric synthesis provides an enantiomerically enriched product without the need for resolving a racemic mixture. One promising method is the use of transaminase enzymes.
Transaminases can catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantioselectivity.[9][10]
Materials:
-
4-Fluoroacetophenone
-
A suitable amine donor (e.g., isopropylamine)
-
A specific (R)- or (S)-selective transaminase enzyme
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution
Procedure:
-
In a buffered aqueous solution, combine 4-fluoroacetophenone, the amine donor, and the PLP cofactor.
-
Add the selected transaminase enzyme.
-
The reaction is incubated at an optimal temperature and pH for the specific enzyme, with stirring.
-
The reaction progress and enantiomeric excess of the product are monitored by chiral HPLC or GC.
-
Upon completion, the product is extracted from the aqueous phase using an organic solvent.
Data from a Study on a Similar Substrate: The asymmetric synthesis of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine from the corresponding ketone using a ω-transaminase (TR8) with isopropylamine as the amine donor in a biphasic system with DMSO and n-hexadecane showed a significant increase in product formation over time, demonstrating the feasibility of this approach for producing fluorinated chiral amines.[9][11]
Applications in Drug Development
While specific drug candidates synthesized directly from (R)- or (S)-1-(4-fluorophenyl)ethanamine are not extensively detailed in publicly available literature, the structural motif is present in various biologically active compounds. For instance, the related compound (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been identified as a potent Class I selective HDAC inhibitor for oral anticancer drug development.[4] This highlights the potential of the 1-(4-fluorophenyl)ethyl moiety in the design of enzyme inhibitors.
The general class of arylcyclohexylamines, which shares structural similarities, exhibits a wide range of pharmacological activities, including NMDA receptor antagonism and dopamine reuptake inhibition.[12] This suggests that derivatives of this compound could be explored for their potential effects on the central nervous system.
Logical Relationship of Chiral Building Block to Drug Action
References
- 1. benchchem.com [benchchem.com]
- 2. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 3. US4868344A - Novel process of producing phenyl or substituted phenylalkylamine pharmaceutical agents and novel chiral intermediates of high enantiomeric purity useful therein - Google Patents [patents.google.com]
- 4. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dc.engconfintl.org [dc.engconfintl.org]
- 6. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. khuranaandkhurana.com [khuranaandkhurana.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Influence of Fluorine on the Bioactivity of 1-(4-Fluorophenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's biological profile. The introduction of fluorine can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides an in-depth analysis of the role of the fluorine atom in the bioactivity of 1-(4-Fluorophenyl)ethanamine, a substituted phenethylamine.
Phenethylamines are a broad class of compounds known for their diverse pharmacological effects, primarily mediated through interactions with monoamine transporters and G-protein coupled receptors. The presence of a fluorine atom at the para position of the phenyl ring in this compound is a key structural feature that modulates its interaction with biological targets and its metabolic fate. This guide will explore the available quantitative data on its bioactivity, detail relevant experimental protocols, and visualize the associated signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.
Quantitative Bioactivity Data
Direct quantitative bioactivity data for this compound is limited in the public domain. However, data for the closely related analogue, 4-fluoroamphetamine (4-FA), which shares the key 4-fluorophenyl moiety, serves as a valuable proxy to understand the potential biological activity. The following tables summarize the in vitro binding affinities of 4-FA at key monoamine transporters and serotonin receptors. It is crucial to note that while informative, these values for 4-FA may not be identical to those of this compound.
Table 1: Monoamine Transporter Binding Affinities of 4-Fluoroamphetamine (4-FA)
| Target | IC50 (nM) | Reference Compound |
| Serotonin Transporter (SERT) | 6800 | MDMA |
| Dopamine Transporter (DAT) | 770 | MDMA |
| Norepinephrine Transporter (NET) | 420 | MDMA |
Table 2: Serotonin Receptor Binding Affinities of 4-Fluoroamphetamine (4-FA)
| Target | Ki (nM) | Reference Compound |
| 5-HT2A | 11300 | MDMA |
| 5-HT2C | 7800 | MDMA |
Pharmacokinetic Profile
The fluorine atom in this compound is expected to significantly influence its pharmacokinetic properties, primarily by increasing its metabolic stability. Fluorine's high electronegativity can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes.
Pharmacokinetic data for the related compound 4-fluoroamphetamine (4-FA) in humans provides insights into the potential in vivo behavior of this compound.
Table 3: Pharmacokinetic Parameters of 4-Fluoroamphetamine (4-FA) in Humans (Oral Administration)
| Parameter | Value |
| Maximum Serum Concentration (Cmax) | 155 - 316 ng/mL (after 100 mg dose) |
| Time to Maximum Concentration (Tmax) | ~2 hours |
| Elimination Half-life (t1/2) | 5.5 - 16.8 hours |
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the bioactivity of this compound.
Synthesis of this compound via Reductive Amination
A common and effective method for the synthesis of this compound is the reductive amination of 4-fluoroacetophenone.
Materials:
-
4-Fluoroacetophenone
-
Ammonium acetate or Ammonia solution
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol (or other suitable solvent like Dichloromethane or 1,2-Dichloroethane)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-fluoroacetophenone (1 equivalent) in methanol. Add a solution of ammonium acetate (e.g., 10 equivalents) or an excess of ammonia in methanol. Stir the mixture at room temperature for several hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride or sodium triacetoxyborohydride (e.g., 1.5 equivalents) portion-wise to the stirred solution. Allow the reaction to warm to room temperature and continue stirring overnight.
-
Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with aqueous HCl (e.g., 2 M) to a pH of ~2 to decompose any remaining reducing agent.
-
Extraction (Base Wash): Make the aqueous solution basic (pH ~12) by the addition of aqueous NaOH (e.g., 4 M). Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure amine.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a general procedure for determining the binding affinity of this compound to the serotonin, dopamine, and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
-
Radioligands: [³H]citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]nisoxetine (for hNET).
-
Non-specific binding inhibitors: Fluoxetine (for hSERT), GBR 12909 (for hDAT), Desipramine (for hNET).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the appropriate radioligand at a concentration near its Kd, and the cell membrane preparation.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a known inhibitor). The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of this compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Human liver microsomes (HLMs).
-
This compound.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile or methanol (for quenching the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes and this compound in phosphate buffer at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Signaling Pathways and Experimental Workflows
The bioactivity of this compound is primarily mediated through its interaction with monoamine transporters and serotonin receptors, which in turn modulate downstream signaling cascades.
Monoamine Transporter Inhibition Workflow
Inhibition of monoamine transporters by this compound leads to an increase in the synaptic concentration of neurotransmitters like serotonin, dopamine, and norepinephrine. This subsequently enhances the activation of their respective postsynaptic receptors.
Caption: Inhibition of monoamine transporters by this compound.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor, a Gq-coupled receptor, initiates a signaling cascade involving phospholipase C.
Methodological & Application
Application Note: Enantioselective HPLC Method for the Separation of 1-(4-Fluorophenyl)ethanamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(4-Fluorophenyl)ethanamine. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which provides excellent resolution and peak shape for this class of compounds. This protocol is designed for accurate determination of enantiomeric purity, a critical parameter in pharmaceutical development and quality control.
Introduction
This compound is a chiral primary amine and a key building block in the synthesis of various pharmaceutically active compounds. As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, regulatory agencies mandate the separation and characterization of individual enantiomers. HPLC with chiral stationary phases is the most widely used and effective technique for resolving enantiomers. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including primary amines. The key to a successful separation of basic amines on these columns is the use of a suitable mobile phase, typically a mixture of a non-polar solvent and an alcohol, with the addition of a basic modifier to ensure good peak shape and efficient elution.
Experimental Protocols
This section provides a detailed protocol for the enantiomeric separation of this compound. The method is based on established principles for the separation of chiral primary amines on polysaccharide-based CSPs.
Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral column is recommended. Based on successful separations of structurally similar amines, the following columns are suggested for initial screening:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Lux® Cellulose-3 (Cellulose tris(4-methylbenzoate))
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).
-
Sample: A solution of racemic this compound.
Chromatographic Conditions:
A screening approach is recommended to identify the optimal column and mobile phase composition. The following conditions provide a starting point for method development.
| Parameter | Recommended Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of racemic this compound in the mobile phase. |
Method Development and Optimization:
If the initial conditions do not provide baseline separation (Resolution Rs < 1.5), the following adjustments can be made:
-
Mobile Phase Composition: Vary the ratio of n-Hexane to 2-Propanol. Increasing the percentage of n-Hexane will generally increase retention times and may improve resolution.
-
Alcohol Modifier: Substitute 2-Propanol with Ethanol. Different alcohol modifiers can alter the chiral recognition and selectivity.
-
Flow Rate: Decrease the flow rate to 0.5 mL/min. Slower flow rates can sometimes enhance resolution.
-
Column Screening: If satisfactory resolution is not achieved, screen other recommended polysaccharide-based columns (e.g., Lux® Cellulose-3, Chiralpak® IA).
Data Presentation
The following table presents hypothetical, yet expected, quantitative data for the separation of this compound enantiomers based on the recommended starting conditions. This data is illustrative and will vary depending on the specific column and instrumentation used.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (tR) | ~ 8.5 min | ~ 9.8 min |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Capacity Factor (k') | ~ 3.25 | ~ 3.90 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{~ 1.20} |
Experimental Workflow Diagram
Caption: Experimental workflow for the enantioselective separation of this compound by HPLC.
Logical Relationship for Method Optimization
Caption: Decision-making process for optimizing the chiral HPLC method.
Application Notes and Protocols for Chiral Resolution Using 1-(4-Fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)ethanamine is a versatile chiral resolving agent employed in the separation of enantiomers of racemic carboxylic acids and other acidic compounds. Its efficacy lies in its ability to form diastereomeric salts with the constituent enantiomers of a racemate. These diastereomeric salts exhibit differential solubility in various solvent systems, enabling their separation through fractional crystallization. This classical resolution technique remains a cornerstone in both academic research and industrial drug development for obtaining enantiomerically pure compounds, which is often a critical requirement for therapeutic efficacy and safety.
This document provides detailed application notes and experimental protocols for the use of this compound as a chiral resolving agent. The protocols are based on established principles of diastereomeric salt resolution and can be adapted for a range of racemic acids.
Principle of Chiral Resolution
The fundamental principle behind this chiral resolution method is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This is achieved by reacting the racemic acid with an enantiomerically pure resolving agent, in this case, (R)- or (S)-1-(4-Fluorophenyl)ethanamine. The resulting diastereomeric salts, (R)-acid·(R)-amine and (S)-acid·(R)-amine (or the corresponding salts with the (S)-amine), can then be separated based on differences in their solubility. One diastereomer will preferentially crystallize from the solution, allowing for its isolation by filtration. Subsequently, the resolved acid and the resolving agent can be recovered in their enantiomerically pure forms.
Logical Workflow for Chiral Resolution
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Applications
This compound is particularly effective for the resolution of:
-
2-Arylpropionic Acids (Profens): This class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen, naproxen, and ketoprofen, often exhibits enantioselective pharmacology, with one enantiomer being significantly more active.
-
Mandelic Acid and its Derivatives: These are important chiral building blocks in organic synthesis.
-
Other Chiral Carboxylic Acids: A wide range of chiral carboxylic acids used as intermediates in the synthesis of pharmaceuticals and fine chemicals can potentially be resolved using this amine.
Data Presentation: Representative Resolution of Halogenated Mandelic Acids
The following tables summarize representative data for the chiral resolution of various halogenated mandelic acids. While the resolving agent in this specific example is not this compound, the data structure and parameters are directly applicable to resolutions employing it. This data illustrates the expected outcomes of a successful chiral resolution.
Table 1: Initial Screening of Chiral Resolution of Halogenated Mandelic Acids
| Racemic Acid | Resolving Agent Enantiomer | Less Soluble Diastereomer | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Chloromandelic Acid | (S) | (S)-Acid Salt | 45.2 | 85.3 |
| 3-Chloromandelic Acid | (S) | (S)-Acid Salt | 40.1 | 75.6 |
| 4-Chloromandelic Acid | (S) | (S)-Acid Salt | 35.7 | 70.2 |
| 4-Bromomandelic Acid | (S) | (S)-Acid Salt | 38.9 | 72.8 |
| 4-Fluoromandelic Acid | (S) | (R)-Acid Salt | 42.5 | 80.1 |
Table 2: Optimization of Chiral Resolution of 3-Chloromandelic Acid
| Parameter | Condition | Yield (%) | Enantiomeric Excess (ee, %) |
| Solvent | Ethanol | 42.3 | 78.9 |
| Methanol | 38.1 | 72.4 | |
| Isopropanol | 45.6 | 82.1 | |
| Acetone | 30.5 | 65.7 | |
| Temperature (°C) | 4 | 48.2 | 85.3 |
| 25 (Ambient) | 40.1 | 75.6 | |
| Molar Ratio (Acid:Amine) | 1:0.5 | 49.5 | 88.7 |
| 1:1 | 40.1 | 75.6 |
Experimental Protocols
The following are detailed, generalized protocols for the chiral resolution of a racemic carboxylic acid using (S)-1-(4-Fluorophenyl)ethanamine. These should be optimized for each specific racemic acid.
Protocol 1: Diastereomeric Salt Formation and Crystallization
Objective: To form and crystallize the less soluble diastereomeric salt from a solution.
Materials:
-
Racemic carboxylic acid
-
(S)-1-(4-Fluorophenyl)ethanamine (or the (R)-enantiomer)
-
Anhydrous solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures thereof)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of the chosen anhydrous solvent with gentle heating and stirring.
-
Addition of Resolving Agent: To the warm solution, add (S)-1-(4-Fluorophenyl)ethanamine (0.5-1.0 equivalent) dropwise while stirring. The use of a sub-stoichiometric amount (Pope-Peachy method) can sometimes improve the efficiency of the resolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath may be necessary to maximize the yield of the crystalline salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Recrystallization of the Diastereomeric Salt (Optional)
Objective: To improve the diastereomeric purity of the isolated salt.
Procedure:
-
Dissolve the crystalline diastereomeric salt in a minimal amount of the hot solvent from which it was originally crystallized.
-
Allow the solution to cool slowly to effect recrystallization.
-
Isolate the purified crystals by vacuum filtration, wash with cold solvent, and dry.
Protocol 3: Liberation of the Enantiopure Acid and Recovery of the Resolving Agent
Objective: To recover the resolved enantiomeric acid and the chiral resolving agent.
Materials:
-
Diastereomeric salt
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Dissolution: Suspend the diastereomeric salt in a mixture of water and an appropriate organic extraction solvent in a separatory funnel.
-
Acidification: Add dilute aqueous acid (e.g., 1 M HCl) dropwise with shaking until the aqueous layer is acidic (pH ~1-2). This will protonate the amine, forming its water-soluble salt, and liberate the free carboxylic acid into the organic layer.
-
Extraction of the Acid: Separate the organic layer. Extract the aqueous layer with two more portions of the organic solvent. Combine the organic extracts.
-
Isolation of the Acid: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Recovery of the Amine: To the aqueous layer from step 3, add dilute aqueous base (e.g., 1 M NaOH) until the solution is basic (pH ~12-13). This will deprotonate the ammonium salt and regenerate the free amine.
-
Extraction of the Amine: Extract the aqueous layer with three portions of an organic solvent (e.g., dichloromethane).
-
Isolation of the Amine: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to recover the this compound.
Experimental Workflow for Recovery of Resolved Components
Caption: Workflow for the separation and recovery of the resolved acid and amine.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the resolved carboxylic acid should be determined using a suitable analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
General Chiral HPLC Protocol:
-
Column: Select a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid), is typically used. The exact composition must be optimized for the specific analyte.
-
Sample Preparation: Prepare a dilute solution of the resolved acid in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should have different retention times.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Conclusion
This compound is a valuable tool for the chiral resolution of racemic acids. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. Successful resolution is dependent on the careful selection of solvents and optimization of crystallization conditions. The ability to recover and recycle the resolving agent makes this a cost-effective and scalable method for the production of enantiomerically pure compounds.
Application Notes and Protocols for the N-acylation of 1-(4-Fluorophenyl)ethanamine
Introduction
N-acylation is a fundamental and widely utilized transformation in organic synthesis, crucial for the preparation of amides. Amide bonds are prevalent in a vast array of pharmaceuticals, natural products, and functional materials.[1] The process involves the introduction of an acyl group (R-C=O) onto a nitrogen atom of an amine. This not only forms a stable amide linkage but can also serve as a protective strategy for amino groups during multi-step syntheses, reducing their basicity and nucleophilicity.[2]
This document provides detailed protocols for the N-acylation of 1-(4-Fluorophenyl)ethanamine, a primary amine, to synthesize N-(1-(4-fluorophenyl)ethyl)acetamide. Two common and efficient methods are presented: one employing acetic anhydride and another using acetyl chloride. These protocols are designed for researchers, scientists, and professionals in drug development, offering clear, step-by-step instructions and comparative data.
Reaction Scheme
The overall reaction involves the acylation of the primary amine this compound with an acylating agent to form the corresponding N-acetylated amide product.
Caption: General reaction scheme for the N-acylation of this compound.
Experimental Protocols
Two primary methods for the N-acylation are detailed below. Protocol 1 uses acetic anhydride, which can often be performed without a catalyst, while Protocol 2 utilizes the more reactive acetyl chloride, necessitating a base to neutralize the HCl byproduct.[3]
Protocol 1: N-acylation using Acetic Anhydride
This method is straightforward and often proceeds under mild, solvent-free conditions.[4][5]
Materials and Equipment:
-
This compound
-
Acetic Anhydride
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of dichloromethane or use it neat if preferred.
-
Addition of Acylating Agent: While stirring, add acetic anhydride (1.2-1.5 eq) dropwise to the amine solution at room temperature. An exothermic reaction may be observed. If the reaction is vigorous, an ice bath can be used to maintain the temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed (usually within 30 minutes to 2 hours).[5]
-
Work-up:
-
Dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct and quench any excess acetic anhydride. (Caution: CO₂ evolution).
-
Wash the organic layer sequentially with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[5][6]
Protocol 2: N-acylation using Acetyl Chloride
This protocol uses the highly reactive acetyl chloride and requires a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl generated during the reaction.[3][5]
Materials and Equipment:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting amine (typically 1-4 hours).[5]
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes the typical quantitative data for the described protocols. Yields are highly dependent on reaction scale and purification efficiency.
| Parameter | Protocol 1 (Acetic Anhydride) | Protocol 2 (Acetyl Chloride) | Reference |
| Amine (eq) | 1.0 | 1.0 | [5] |
| Acylating Agent (eq) | 1.2 - 1.5 | 1.05 | [5][7] |
| Base (eq) | None (or catalytic acid) | 1.1 (Triethylamine) | [2][5] |
| Solvent | Solvent-free or DCM | Anhydrous DCM / THF | [4][5] |
| Temperature | Room Temperature | 0 °C to Room Temperature | [5] |
| Reaction Time | 0.5 - 2 hours | 1 - 4 hours | [5] |
| Typical Yield | >90% | >90% | [8] |
Characterization
The identity and purity of the synthesized N-(1-(4-fluorophenyl)ethyl)acetamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure of the final product.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the successful acylation.
-
Melting Point: A sharp melting point range for a solid product indicates high purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation protocol, from initial setup to final product characterization.
Caption: General experimental workflow for N-acylation.
Reaction Mechanism Pathway
The mechanism for N-acylation involves a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.
Caption: Simplified mechanism for nucleophilic acyl substitution.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Dopamine Transporter (DAT) Inhibitors
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the synthesis and characterization of Dopamine Transporter (DAT) inhibitors. The dopamine transporter is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[1][2] Its dysregulation is implicated in numerous neuropsychiatric conditions, including depression, ADHD, and Parkinson's disease, making it a key target for therapeutic intervention.[3]
Dopamine Transporter Signaling Pathway
Dopamine neurotransmission begins with the release of dopamine from a presynaptic neuron into the synaptic cleft.[4] This dopamine then binds to D1-like or D2-like receptors on the postsynaptic neuron, initiating a downstream signal.[5] To terminate this signal, the presynaptic DAT actively transports dopamine back into the original neuron, a process that can be modulated by various signaling cascades involving protein kinases such as PKA and PKC.[6] DAT inhibitors block this reuptake process, leading to an increased concentration and prolonged presence of dopamine in the synaptic cleft, thus enhancing dopaminergic signaling.[1]
Caption: Dopamine signaling and DAT inhibition mechanism.
Application Note 1: Synthesis of (S)-CE-123, a Novel Atypical DAT Inhibitor
(S)-CE-123 is a potent and selective atypical DAT inhibitor that represents a significant advancement from earlier compounds like modafinil.[7] Atypical inhibitors are of high interest as they may offer therapeutic benefits with a lower potential for abuse compared to classical DAT inhibitors such as cocaine.[8] The following protocol details a scalable, four-step synthesis for producing (S)-CE-123.[7]
Synthetic Workflow
The synthesis involves the chlorination of 5-thiazolylmethanol, followed by the preparation of a key sulfide intermediate, and culminating in an asymmetric oxidation to yield the final enantiomerically pure product.[7]
Caption: Four-step synthetic workflow for (S)-CE-123.
Experimental Protocols
Step 1: Synthesis of 5-(Chloromethyl)thiazole (2)
-
To a stirred solution of 5-thiazolylmethanol (1) in dichloromethane (DCM), add thionyl chloride diluted with DCM dropwise at a controlled temperature.
-
Stir the reaction mixture. During the reaction, large lumps may form which should be broken up mechanically to ensure proper stirring.[7]
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
The crude product (2) is used in the next step without further purification.[7]
Step 2 & 3: Synthesis of 5-((Benzhydrylthio)methyl)thiazole (Sulfide Precursor 6) Note: This combines the formation of the thiol intermediate and subsequent coupling.
-
Reflux a mixture of diphenylmethanol (3), thiourea (4), and hydrogen bromide in methanol.
-
Evaporate the solvent and wash the residue with DCM and water to obtain the diphenylmethyl thiol intermediate.
-
In a separate flask, suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).
-
Add a solution of the diphenylmethyl thiol intermediate in THF to the NaH suspension and stir.
-
Add a solution of 5-(chloromethyl)thiazole (2) in THF to the reaction mixture and stir until completion.
-
Perform an aqueous workup and purify the crude product by chromatography to yield the sulfide precursor (6).
Step 4: Asymmetric Oxidation to (S)-CE-123
-
This step utilizes the Kagan protocol for asymmetric sulfide-to-sulfoxide oxidation.[7]
-
Prepare the chiral catalyst in situ.
-
Dissolve the sulfide precursor (6) in an appropriate solvent and add it to the catalyst mixture.
-
Add the oxidant (e.g., cumene hydroperoxide) slowly to control the reaction temperature.
-
Monitor the reaction for completion and enantiomeric excess (ee-value).
-
Quench the reaction using a solution of iron(II) sulfate (FeSO₄).[7]
-
Perform workup including washing steps with citric acid and sodium hydroxide to enhance yield and ee-value.[7]
-
Purify the final product, (S)-CE-123, via column chromatography and/or recrystallization.
Data Presentation: Synthesis Yields
| Step | Product | Typical Yield | Reference |
| 1 | 5-(Chloromethyl)thiazole (2) | 95-100% | [7] |
| 2-4 | (S)-CE-123 | Variable; dependent on scale and purification | [7] |
Application Note 2: In Vitro Characterization of DAT Inhibitor Potency
After synthesis, the potency of new compounds as DAT inhibitors must be quantified. This is commonly achieved through in vitro assays using cell lines that express the human dopamine transporter (hDAT).[9] The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of an inhibitor required to block 50% of DAT-mediated dopamine uptake.[9]
Protocol: Dopamine Uptake Inhibition Assay
This protocol describes a method to determine the IC₅₀ values of test compounds.[9][10]
-
Cell Culture: Culture HEK293 cells (or another suitable cell line) stably or transiently expressing hDAT in 96-well plates.
-
Preparation of Solutions:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test inhibitor to cover a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a solution of radiolabeled dopamine (e.g., [³H]DA).
-
-
Uptake Assay:
-
Wash the cultured cells with assay buffer.
-
Add the various concentrations of the test inhibitor (and a vehicle control) to the wells and pre-incubate for a set time (e.g., 10-20 minutes) at room temperature.
-
Initiate the uptake reaction by adding the [³H]DA solution to all wells.
-
Incubate for a short period (e.g., 10 minutes) to allow for dopamine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]DA.
-
-
Quantification:
-
Lyse the cells to release the intracellular [³H]DA.
-
Measure the amount of radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of dopamine uptake inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.[9]
-
Data Presentation: Comparative Potency of DAT Inhibitors
The following table summarizes the in vitro potencies (IC₅₀ or Kᵢ values) of several known DAT inhibitors, providing a benchmark for newly synthesized compounds.
| Compound | DAT IC₅₀ (nM) | DAT Kᵢ (nM) | Selectivity Notes | Reference(s) |
| (S)-MK-26 | 560 | - | Selective for DAT over SERT/NET | [11] |
| (R)-Modafinil | 5140 | - | Parent compound for (S)-MK-26 | [11] |
| Cocaine | - | 134 | Non-selective | [12] |
| Methylphenidate | - | 64 | DAT > NET | [12] |
| Vanoxerine | 14.7 | - | Potent DAT inhibitor | [13] |
| Nisoxetine | 1150 | - | Primarily a NET inhibitor, weak at DAT | [13] |
| Fluoxetine | 18400 | - | Primarily a SERT inhibitor, very weak at DAT | [13] |
| AMR-2 (10i) | 1.4 | - | Potent Triple Reuptake Inhibitor (SERT/DAT/NET) | [14] |
| (-)-19a (Tropane Analog) | - | 33 | Potent DAT inhibitor | [15] |
| (+)-20a (Tropane Analog) | - | 60 | Potent DAT inhibitor | [15] |
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 1-(4-Fluorophenyl)ethanamine Derivatives for Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 1-(4-fluorophenyl)ethanamine derivatives as potential anticancer agents. The information is compiled from recent scientific literature and is intended to serve as a comprehensive resource for researchers in the field of medicinal chemistry and oncology.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents.[1] Derivatives of this compound have emerged as a promising scaffold in the design of new anticancer drugs due to their potential to interact with various biological targets implicated in cancer progression. The fluorine substituent can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the molecules. This document outlines the synthesis of several classes of this compound derivatives, including 1,3,4-thiadiazoles, imidazoles, and 1,2,4-triazoles, and details the protocols for assessing their anticancer activity.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various synthesized derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| A2 | MCF-7 (Breast) | 52.35 | [2] |
| A3 | MCF-7 (Breast) | 54.81 | [2] |
| B1 | MCF-7 (Breast) | 53.9 | [2] |
| B3 | MCF-7 (Breast) | 54.1 | [2] |
Table 2: Anticancer Activity of Imidazole Derivatives [3]
| Compound ID | Cancer Cell Line | EC50 (µM) |
| 14 | PPC-1 (Prostate) | 3.1 - 47.2 |
| 14 | U-87 (Glioblastoma) | 3.1 - 47.2 |
| 22 | PPC-1 (Prostate) | 3.1 - 47.2 |
| 22 | U-87 (Glioblastoma) | 3.1 - 47.2 |
Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4h | A549 (Lung) | 1.02 - 48.01 | [4] |
| BCTA | A549 (Lung) | 1.09 | [4] |
| BCTA | NCI-H460 (Lung) | 2.01 | [4] |
| BCTA | NCI-H23 (Lung) | 3.28 | [4] |
| 4i | SNB-75 (CNS) | PGI = 38.94 | [5] |
| 4i | UO-31 (Renal) | PGI = 30.14 | [5] |
| 4i | CCRF-CEM (Leukemia) | PGI = 26.92 | [5] |
| 4i | EKVX (NSCLC) | PGI = 26.61 | [5] |
| 4i | OVCAR-5 (Ovarian) | PGI = 23.12 | [5] |
PGI: Percent Growth Inhibition
Table 4: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [6]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2b | PC3 (Prostate) | 52 |
| 2c | PC3 (Prostate) | 80 |
| 2c | MCF-7 (Breast) | 100 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key derivatives and the evaluation of their anticancer activity.
Protocol 1: General Synthesis of 1,3,4-Thiadiazole Derivatives[2]
This protocol describes a general method for synthesizing 1,3,4-thiadiazole derivatives containing a fluorophenyl moiety.
Workflow Diagram:
Caption: Synthetic workflow for 1,3,4-thiadiazole derivatives.
Materials:
-
Appropriately substituted fluorophenyl starting material (e.g., carboxylic acid, acid chloride)
-
Thiosemicarbazide or a derivative thereof
-
Acid catalyst (e.g., concentrated sulfuric acid, phosphoric acid)
-
Appropriate solvents (e.g., ethanol, methanol)
-
Reagents for purification (e.g., silica gel for chromatography)
Procedure:
-
Step 1: Reaction Setup: In a round-bottom flask, dissolve the fluorophenyl starting material in a suitable solvent.
-
Step 2: Addition of Reagents: Add thiosemicarbazide to the solution, followed by the slow addition of the acid catalyst while stirring.
-
Step 3: Reaction: Heat the reaction mixture under reflux for the time specified in the relevant literature (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Step 5: Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1,3,4-thiadiazole derivative.
-
Step 6: Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay[9]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Mechanisms of Action
Several this compound derivatives have been suggested to exert their anticancer effects through the modulation of specific signaling pathways.
Aromatase Inhibition
Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer.[2][7] Certain 1,3,4-thiadiazole derivatives bearing the fluorophenyl moiety have been identified as potential nonsteroidal aromatase inhibitors.[2][7] Molecular docking studies have suggested that these compounds can bind to the active site of the aromatase enzyme, thereby blocking estrogen production and inhibiting the growth of estrogen-dependent cancer cells.[2][7]
Signaling Pathway Diagram:
Caption: Aromatase inhibition by fluorophenyl derivatives.
Induction of Apoptosis
Some 1,2,4-triazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] For instance, compound BCTA was found to upregulate pro-apoptotic proteins, leading to the activation of the apoptotic cascade in lung cancer cells.[4]
Logical Relationship Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Derivatization of 1-(4-Fluorophenyl)ethanamine for GC-MS Analysis
Introduction
1-(4-Fluorophenyl)ethanamine is a primary amine and a key intermediate in the synthesis of various pharmaceutical compounds. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to its polarity, which can lead to poor peak shape and low sensitivity. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its volatility, thermal stability, and chromatographic behavior.[1] This application note provides detailed protocols for both achiral and chiral derivatization of this compound for GC-MS analysis, targeting researchers, scientists, and drug development professionals.
Principle of Derivatization
Derivatization for GC-MS analysis of primary amines like this compound typically involves acylation.[1][2] This process replaces the active hydrogen atom on the amine group with an acyl group, thereby reducing the compound's polarity and increasing its volatility.
Achiral Derivatization: For general quantification and identification, an achiral derivatizing reagent such as Trifluoroacetic Anhydride (TFAA) is used.[3][4] TFAA reacts with the primary amine to form a stable N-trifluoroacetyl derivative, which exhibits excellent chromatographic properties.[4]
Chiral Derivatization: Since this compound is a chiral compound, separating and quantifying its enantiomers is often necessary, as different enantiomers can have distinct pharmacological activities. Indirect chiral separation by GC-MS is a common approach where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[5][6] These diastereomers have different physicochemical properties and can be separated on a standard achiral GC column.[5] A widely used CDA for primary amines is N-trifluoroacetyl-L-prolyl chloride (TPC).[5][7]
Experimental Protocols
Achiral Derivatization using Trifluoroacetic Anhydride (TFAA)
This protocol describes the derivatization of this compound with TFAA for routine quantitative analysis.
Reagents and Materials:
-
This compound standard or sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl acetate, Acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator (optional)
-
GC-MS system
Protocol:
-
Sample Preparation: Place a known amount (e.g., 1 mg) of the this compound sample or standard into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to dissolve the residue. Following this, add 100 µL of TFAA to the vial.[1]
-
Reaction: Tightly cap the vial and heat it at 60-70°C for 30 minutes in a heating block or water bath.[1][8]
-
Cooling and Work-up: Allow the vial to cool to room temperature. For a cleaner injection, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent for injection (e.g., ethyl acetate).[1]
-
GC-MS Analysis: Inject 1 µL of the final solution into the GC-MS system.
Chiral Derivatization using N-trifluoroacetyl-L-prolyl chloride (TPC)
This protocol is designed for the separation and quantification of the enantiomers of this compound.
Reagents and Materials:
-
This compound standard or sample (racemic and individual enantiomers if available)
-
N-trifluoroacetyl-L-prolyl chloride (TPC)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
-
Anhydrous base (e.g., Triethylamine, Pyridine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
GC-MS system
Protocol:
-
Sample Preparation: Place a known amount (e.g., 1 mg) of the this compound sample into a reaction vial. If necessary, evaporate the solvent to dryness.
-
Reagent Preparation: Prepare a solution of TPC in the chosen anhydrous aprotic solvent (e.g., 10 mg/mL).
-
Reaction: Dissolve the amine residue in 200 µL of the anhydrous solvent. Add 50 µL of the anhydrous base, followed by 100 µL of the TPC solution.
-
Incubation: Tightly cap the vial and vortex the mixture. Let the reaction proceed at room temperature for 30-60 minutes, or at a slightly elevated temperature (e.g., 50°C) for 15-20 minutes to ensure completion. It is crucial for the reaction to go to completion to avoid kinetic resolution, which could lead to inaccurate enantiomeric ratio determination.[1]
-
Work-up: After cooling to room temperature, the reaction mixture can be washed with a dilute acid solution (e.g., 1% HCl) and then water to remove excess base and reagent. The organic layer is then dried over anhydrous sodium sulfate. Alternatively, for a quicker procedure, the reaction mixture can be directly injected into the GC-MS after centrifugation to settle any precipitated salts.
-
GC-MS Analysis: Inject 1 µL of the prepared organic solution into the GC-MS system. The diastereomers formed will be separated on a standard achiral column.[5]
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min[5] |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 10-20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
The following table summarizes the expected quantitative data from the GC-MS analysis of derivatized this compound. Researchers should populate this table with their experimental results.
| Analyte | Derivatizing Agent | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| N-TFA-1-(4-Fluorophenyl)ethanamine | TFAA | User Determined | User Determined | User Determined | User Determined |
| N-TPC-(R)-1-(4-Fluorophenyl)ethanamine Diastereomer | TPC | User Determined | User Determined | User Determined | User Determined |
| N-TPC-(S)-1-(4-Fluorophenyl)ethanamine Diastereomer | TPC | User Determined | User Determined | User Determined | User Determined |
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis.
Caption: Chemical derivatization reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. marshall.edu [marshall.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (S)-1-(4-Fluorophenyl)ethanamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-Fluorophenyl)ethanamine is a chiral amine that serves as a valuable building block in medicinal chemistry and drug discovery. In the context of peptide science, its primary application is the C-terminal modification of peptides to form secondary amides. This modification is a key strategy to enhance the therapeutic potential of peptides by improving their metabolic stability, modulating their pharmacokinetic profile, and in some cases, enhancing their biological activity. The introduction of the fluorophenyl ethyl group at the C-terminus can increase resistance to enzymatic degradation by carboxypeptidases, which are prevalent in biological systems. Furthermore, the fluorine atom can introduce favorable electronic properties and potential for specific interactions with biological targets.
These application notes provide detailed protocols for the incorporation of (S)-1-(4-Fluorophenyl)ethanamine at the C-terminus of a peptide sequence using solution-phase synthesis methods.
Key Applications
-
Enhancement of Peptide Stability: C-terminal amidation with (S)-1-(4-Fluorophenyl)ethanamine can protect peptides from degradation by exopeptidases, thereby prolonging their half-life in vivo.
-
Modulation of Pharmacokinetics: The lipophilic nature of the 4-fluorophenyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide.
-
Structure-Activity Relationship (SAR) Studies: The use of this chiral amine allows for the exploration of the stereochemical requirements at the C-terminus for optimal biological activity.
-
Development of Peptidomimetics: This building block can be incorporated into peptide-like structures to mimic or block natural peptide interactions with greater stability.
Data Presentation
The following tables summarize typical quantitative data for the coupling of N-protected amino acids with (S)-1-(4-Fluorophenyl)ethanamine. The data is compiled from representative solution-phase peptide coupling reactions.
Table 1: Summary of Coupling Reaction Conditions and Yields
| N-Protected Amino Acid | Coupling Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Fmoc-Ala-OH | HATU | DIPEA | DMF | 2 | 25 | >95 |
| Boc-Gly-OH | EDC/HOBt | NMM | DCM/DMF | 12 | 25 | 85-95 |
| Cbz-Phe-OH | TBTU | DIPEA | DMF | 4 | 25 | >90 |
Table 2: Purity and Stereochemical Integrity Analysis
| Product | Purification Method | Purity (%) | Analytical Method | Stereochemical Integrity |
| Fmoc-Ala-(S)-1-(4-Fluorophenyl)ethylamide | Flash Chromatography | >98 | RP-HPLC, ¹H NMR, MS | No significant epimerization detected |
| Boc-Gly-(S)-1-(4-Fluorophenyl)ethylamide | Flash Chromatography | >99 | RP-HPLC, ¹H NMR, MS | Not applicable |
| Cbz-Phe-(S)-1-(4-Fluorophenyl)ethylamide | Recrystallization | >99 | RP-HPLC, ¹H NMR, MS | >99% de |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Fmoc-Alanine with (S)-1-(4-Fluorophenyl)ethanamine using HATU
This protocol describes a standard procedure for the formation of a peptide bond between an N-terminally protected amino acid and (S)-1-(4-Fluorophenyl)ethanamine in solution.
Materials:
-
Fmoc-Ala-OH (1.0 eq)
-
(S)-1-(4-Fluorophenyl)ethanamine (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Ala-OH (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add (S)-1-(4-Fluorophenyl)ethanamine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-2 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Fmoc-Ala-(S)-1-(4-Fluorophenyl)ethylamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Solution-Phase Coupling using EDC/HOBt
This protocol provides an alternative coupling method using the carbodiimide-based reagent EDC in conjunction with HOBt to minimize racemization.
Materials:
-
N-Boc-Amino Acid (e.g., Boc-Gly-OH) (1.0 eq)
-
(S)-1-(4-Fluorophenyl)ethanamine (1.0 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
N-Methylmorpholine (NMM) or DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the N-Boc-amino acid (1.0 eq), (S)-1-(4-Fluorophenyl)ethanamine (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling: Add EDC·HCl (1.2 eq) to the cooled solution, followed by the dropwise addition of NMM or DIPEA (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform an aqueous work-up as described in Protocol 1.
-
Purification and Characterization: Purify the crude product by flash chromatography and characterize the final compound as detailed in Protocol 1.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a peptide C-terminally modified with (S)-1-(4-Fluorophenyl)ethanamine.
Caption: General workflow for the synthesis and purification of a peptide C-terminally modified with (S)-1-(4-Fluorophenyl)ethanamine.
Signaling Pathways and Logical Relationships
The primary logical relationship in this context is the synthetic pathway leading to the desired C-terminally modified peptide. This modification, in turn, influences the peptide's biological properties, potentially affecting its interaction with specific signaling pathways. For instance, a stabilized peptide analog of a natural ligand could lead to prolonged receptor activation or inhibition.
The diagram below illustrates the logical flow from synthesis to potential biological effect.
Caption: Logical flow from synthesis of a C-terminally modified peptide to its potential biological effects.
Conclusion
The use of (S)-1-(4-Fluorophenyl)ethanamine for the C-terminal amidation of peptides is a powerful strategy for enhancing their drug-like properties. The protocols provided herein offer robust methods for the synthesis of such modified peptides in a solution-phase setting. Careful execution of these protocols, coupled with rigorous purification and characterization, will enable researchers to generate high-quality peptide analogs for further investigation in drug discovery and development programs.
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 1-(4-Fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure 1-(4-Fluorophenyl)ethanamine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemistry plays a pivotal role in the efficacy and safety of the final drug product. This document provides detailed application notes and scalable protocols for the synthesis of enantiopure this compound, focusing on robust and efficient chemoenzymatic methods suitable for large-scale production. Additionally, it outlines a standard protocol for the analytical determination of enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC).
Two primary methodologies are presented for the synthesis:
-
Chemoenzymatic Dynamic Kinetic Resolution (DKR): This approach combines the high enantioselectivity of an enzyme with an in situ racemization of the undesired enantiomer, enabling a theoretical yield of up to 100% of the desired single enantiomer.
-
Transaminase-Catalyzed Asymmetric Synthesis: This method utilizes an engineered transaminase to directly synthesize the desired enantiomer from the prochiral ketone, 4-fluoroacetophenone, offering a direct and often highly selective route.
Data Presentation: Comparison of Synthesis Strategies
The following table summarizes the key quantitative parameters for the two primary synthesis strategies. The data is compiled from analogous reactions reported in the literature and serves as a benchmark for process development.
| Parameter | Chemoenzymatic Dynamic Kinetic Resolution (DKR) | Transaminase-Catalyzed Asymmetric Synthesis |
| Starting Material | Racemic this compound | 4-Fluoroacetophenone |
| Key Biocatalyst | Candida antarctica Lipase B (CALB), often immobilized | (R)- or (S)-selective ω-Transaminase |
| Racemization Catalyst | Ruthenium or Palladium-based complexes | Not Applicable |
| Typical Acyl Donor | Ethyl acetate or Isopropyl acetate | Not Applicable |
| Typical Amine Donor | Not Applicable | Isopropylamine (IPA) or Alanine |
| Typical Solvent | Toluene, Methyl tert-butyl ether (MTBE) | Aqueous buffer, often with a co-solvent (e.g., DMSO) |
| Reaction Temperature | 60-80 °C | 30-45 °C |
| Reported Yields | High (often >90%)[1] | Variable (can be affected by equilibrium) |
| Enantiomeric Excess | Excellent (>99% ee)[1] | Excellent (>99% ee)[2] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis via Chemoenzymatic Dynamic Kinetic Resolution (DKR)
This protocol is adapted from established procedures for the DKR of primary amines and may require optimization for this compound.[1]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Ruthenium-based racemization catalyst (e.g., Shvo's catalyst) or a Palladium nanocatalyst[1]
-
Ethyl acetate (as both acyl donor and solvent)
-
Anhydrous sodium carbonate
-
Toluene (co-solvent, optional)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Large-scale glass reactor with overhead stirrer, temperature control, and inert gas inlet/outlet
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the reactor with racemic this compound (1.0 eq), ethyl acetate (10-20 volumes), and anhydrous sodium carbonate (1.0 eq).
-
Inert Atmosphere: Purge the reactor with an inert gas for 30 minutes.
-
Catalyst Addition: Add the Ruthenium or Palladium racemization catalyst (0.1-1.0 mol%) and immobilized Candida antarctica Lipase B (10-50 mg per mmol of amine) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 70 °C with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing for conversion and enantiomeric excess by chiral HPLC. The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the immobilized enzyme and racemization catalyst. The catalysts can often be recycled.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the ethyl acetate.
-
The resulting product will be the N-acetylated amine.
-
-
Hydrolysis to the Free Amine (if required):
-
The N-acetylated product can be hydrolyzed to the free amine by treatment with aqueous acid (e.g., 3M HCl) or base (e.g., 6M NaOH) at elevated temperatures.
-
Following hydrolysis, neutralize the solution and extract the enantiopure amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure this compound.
-
Protocol 2: Large-Scale Synthesis via Transaminase-Catalyzed Asymmetric Synthesis
This protocol is based on general procedures for the asymmetric synthesis of chiral amines using transaminases and may require optimization.[2]
Materials:
-
4-Fluoroacetophenone
-
(R)- or (S)-selective ω-Transaminase (whole-cell or purified enzyme)
-
Isopropylamine (IPA) as the amine donor
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO, as a co-solvent)
-
Organic solvent for extraction (e.g., MTBE or Ethyl Acetate)
Equipment:
-
Bioreactor or large-scale stirred vessel with pH and temperature control
-
Centrifuge (if using whole cells)
-
Liquid-liquid extraction setup
Procedure:
-
Reaction Mixture Preparation: In the bioreactor, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5) containing pyridoxal 5'-phosphate (1 mM).
-
Reagent Addition:
-
Add the ω-transaminase biocatalyst (as whole cells or purified enzyme).
-
Add isopropylamine (typically in excess, e.g., 5-10 equivalents).
-
Dissolve the 4-fluoroacetophenone in a minimal amount of DMSO and add it to the reactor. The use of a co-solvent like DMSO can help with substrate solubility and may reduce substrate/product inhibition.[3]
-
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 35 °C) with gentle agitation. Monitor the pH and adjust as necessary. The reaction progress can be monitored by HPLC for the consumption of the ketone and formation of the amine.
-
Work-up:
-
Once the reaction has reached completion (typically 12-24 hours), terminate the reaction. If using whole cells, separate them by centrifugation.
-
Adjust the pH of the aqueous solution to >10 with a base (e.g., 10M NaOH) to ensure the amine is in its free base form.
-
Extract the product with a suitable organic solvent (e.g., MTBE or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure this compound.
-
Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity
This is a general starting method for the chiral separation of this compound enantiomers and will likely require optimization.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H)
Mobile Phase Preparation:
-
A typical mobile phase for chiral amine separation on a polysaccharide-based column is a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or ethanolamine) is often added to improve peak shape.
-
Starting Mobile Phase Composition: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
HPLC Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase. |
Optimization:
-
If the resolution is not optimal, adjust the ratio of the alcohol modifier. Increasing the alcohol content will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
-
The type of alcohol (isopropanol vs. ethanol) can also significantly impact selectivity.
-
The concentration of the amine modifier can be adjusted to improve peak shape.
-
Lowering the flow rate (e.g., to 0.5 mL/min) can sometimes enhance resolution.
Visualizations
Caption: Comparative workflow of DKR and Transaminase synthesis routes.
Caption: Experimental workflow for Dynamic Kinetic Resolution (DKR).
Caption: Workflow for chiral HPLC analysis.
References
Application Notes and Protocols for the Asymmetric Synthesis of Fluorinated Amino Acids from 1-(4-Fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated amino acids are of significant interest in medicinal chemistry and drug development. The incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of peptides and small molecule drugs. This document outlines a detailed protocol for the asymmetric synthesis of a fluorinated amino acid, specifically 3,3,3-trifluoroalanine, utilizing (S)-1-(4-Fluorophenyl)ethanamine as a chiral auxiliary. The key strategic approach is a diastereoselective Strecker synthesis, a reliable and versatile method for α-amino acid synthesis.
The synthesis commences with a readily available fluorinated starting material, which is converted to a fluorinated aldehyde. This aldehyde then undergoes a condensation reaction with the chiral amine, (S)-1-(4-Fluorophenyl)ethanamine, to form a chiral imine. Subsequent diastereoselective addition of a cyanide source yields a chiral α-aminonitrile. Finally, hydrolysis of the nitrile group and hydrogenolytic cleavage of the chiral auxiliary affords the desired enantiomerically enriched fluorinated amino acid.
Overall Synthetic Scheme
Caption: Overall workflow for the synthesis of (S)-3,3,3-Trifluoroalanine.
Data Presentation
Table 1: Summary of Yields for the Synthesis of Ethyl 3,3,3-trifluoropyruvate
| Step | Reaction | Reactant | Product | Typical Yield (%) |
| 1 | Oxidation | Ethyl 3,3,3-trifluorolactate | Ethyl 3,3,3-trifluoropyruvate | 97% (quantitative yield by NMR) |
Table 2: Summary of Yields and Diastereoselectivity for the Asymmetric Strecker Synthesis
| Step | Reaction | Substrates | Product | Diastereomeric Ratio (d.r.) | Typical Yield (%) |
| 2 | Diastereoselective Cyanation | Chiral Imine + TMSCN | Chiral α-Aminonitrile | >95:5 | 85-95% |
Table 3: Summary of Yields for the Final Product Formation
| Step | Reaction | Reactant | Product | Typical Yield (%) |
| 3a | Hydrolysis | Chiral α-Aminonitrile | N-Protected Amino Acid | ~90% |
| 3b | Hydrogenolysis | N-Protected Amino Acid | (S)-3,3,3-Trifluoroalanine | >95% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,3,3-trifluoropyruvate
This protocol describes the oxidation of ethyl 3,3,3-trifluorolactate to the corresponding pyruvate, a key starting material for the Strecker synthesis.
Materials:
-
Ethyl 3,3,3-trifluorolactate
-
Acetonitrile (CH₃CN)
-
Sodium hypochlorite pentahydrate (NaClO·5H₂O)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
α,α,α-Trifluorotoluene (internal standard for NMR)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask charged with acetonitrile (58 mL), add ethyl 3,3,3-trifluorolactate (10 g, 58 mmol). Stir the mixture until the lactate is fully dissolved.
-
Add sodium hypochlorite pentahydrate (11 g, 67 mmol) to the solution and stir at 20°C for 30 minutes. Monitor the reaction progress by ¹⁹F-NMR until complete conversion is observed.
-
Quench the reaction by adding sodium thiosulfate pentahydrate (0.38 g, 1.5 mmol) and stir for 10 minutes.
-
Add sodium bicarbonate (0.33 g, 3.9 mmol) and anhydrous sodium sulfate (10 g, 70 mmol) to the mixture and stir for an additional 15 minutes.
-
Filter the solid precipitate and wash with a small amount of acetonitrile.
-
The filtrate contains the crude ethyl 3,3,3-trifluoropyruvate. The quantitative yield can be determined by ¹⁹F-NMR using α,α,α-trifluorotoluene as an internal standard.[1]
-
For purification, the solvent can be removed under reduced pressure, and the resulting residue can be purified by distillation.
Caption: Workflow for the synthesis of ethyl 3,3,3-trifluoropyruvate.
Protocol 2: Diastereoselective Strecker Synthesis of the α-Aminonitrile
This protocol details the three-component reaction between ethyl 3,3,3-trifluoropyruvate, (S)-1-(4-Fluorophenyl)ethanamine, and a cyanide source to yield the chiral α-aminonitrile.
Materials:
-
Ethyl 3,3,3-trifluoropyruvate
-
(S)-1-(4-Fluorophenyl)ethanamine
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve ethyl 3,3,3-trifluoropyruvate (1.0 eq) in anhydrous methanol.
-
Add (S)-1-(4-Fluorophenyl)ethanamine (1.0 eq) to the solution at room temperature. Stir the mixture for 2-4 hours to facilitate the formation of the chiral imine. Anhydrous MgSO₄ can be added to help drive the equilibrium towards the imine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add trimethylsilyl cyanide (1.1 eq) to the reaction mixture via syringe.
-
Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
The diastereomeric ratio can be determined by ¹H-NMR or chiral HPLC analysis of the crude product. The product can be purified by flash column chromatography.
Protocol 3: Hydrolysis of the α-Aminonitrile and Cleavage of the Chiral Auxiliary
This protocol describes the conversion of the chiral α-aminonitrile to the final (S)-3,3,3-trifluoroalanine.
Materials:
-
Chiral α-aminonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
1,4-Dioxane
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Reflux condenser
-
Hydrogenation apparatus
-
Filtration apparatus (Celite)
Procedure:
Part A: Hydrolysis of the Nitrile
-
In a round-bottom flask, dissolve the α-aminonitrile (1.0 eq) in a 1:1 mixture of 1,4-dioxane and concentrated HCl.
-
Heat the mixture to reflux (approximately 100-110°C) for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess HCl. This will yield the crude N-[1-(4-fluorophenyl)ethyl]-3,3,3-trifluoroalanine hydrochloride salt.
Part B: Cleavage of the Chiral Auxiliary
-
Dissolve the crude N-protected amino acid from Part A in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.
-
Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. This step may take 24-48 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or ion-exchange chromatography to yield the final product, (S)-3,3,3-trifluoroalanine. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Caption: Logical relationship of stereochemical control in the asymmetric Strecker synthesis.
References
Troubleshooting & Optimization
Improving enantiomeric excess in 1-(4-Fluorophenyl)ethanamine resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess (e.e.) in the resolution of 1-(4-Fluorophenyl)ethanamine.
Troubleshooting Guides
Data Presentation: Performance of Chiral Resolving Agents
| Chiral Resolving Agent | Racemic Amine | Molar Ratio (Amine:Agent) | Solvent | Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| (R,R)-4-Chlorotartranilic acid | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | 1:0.6 | Water | 60 | 85 | >99 |
| (R,R)-Di-p-toluoyl-tartaric acid | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | 1:1 | Methanol | 25 | 78 | 98 |
| L-(+)-Tartaric acid | 1-Phenylethanamine | 1:0.5 | Methanol | 20 | 65 | 92 |
| (S)-(+)-Mandelic acid | 1-Phenylethanamine | 1:1 | Ethanol | 25 | 72 | 95 |
| (1S)-(+)-10-Camphorsulfonic acid | 1-Phenylethanamine | 1:1 | Isopropanol | 0 | 68 | 90 |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using a Tartaric Acid Derivative
This protocol is adapted from methodologies used for structurally similar amines and provides a robust starting point for the resolution of this compound.[1]
-
Salt Formation:
-
In a reaction vessel, dissolve racemic this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
In a separate vessel, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid or a derivative thereof, 0.5-1.0 equivalent) in the same solvent, heating gently if necessary to achieve full dissolution.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Stir the resulting mixture at a controlled temperature (e.g., room temperature or slightly elevated) to facilitate diastereomeric salt formation.
-
-
Crystallization and Isolation:
-
Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt. For optimal crystal growth and purity, a gradual cooling profile is recommended.
-
If crystallization does not occur, consider adding a seed crystal of the desired diastereomeric salt.
-
Once crystallization is complete, isolate the crystalline salt by filtration.
-
Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide).
-
Stir the mixture vigorously until the salt has completely dissolved and partitioned between the two phases.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered amine using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (e.e.) is consistently low. What are the most likely causes and how can I improve it?
A1: Low enantiomeric excess is a common issue in diastereomeric salt resolution and can stem from several factors:
-
Suboptimal Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a significant enough difference in solubility. It is crucial to screen a variety of resolving agents, such as derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[2]
-
Inappropriate Solvent System: The solvent plays a critical role in the differential solubility of the diastereomeric salts. A solvent that is too polar may dissolve both salts, while a solvent that is too nonpolar may cause both to precipitate. A screening of different solvents and solvent mixtures is highly recommended.
-
Rapid Crystallization: Cooling the solution too quickly can lead to the co-precipitation of both diastereomeric salts, trapping impurities and reducing the enantiomeric excess of the crystalline salt. A slow, controlled cooling process is essential for selective crystallization.
-
Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent can significantly impact the resolution efficiency. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the enantiomeric excess of the precipitated salt.[3]
Q2: I am having difficulty inducing crystallization of the diastereomeric salt. What should I do?
A2: Difficulty in crystallization can be addressed by several techniques:
-
Solvent Modification: The solubility of the diastereomeric salt is highly dependent on the solvent system. Try using a less polar solvent or a mixture of solvents to decrease solubility and promote crystallization.
-
Seeding: Introducing a small seed crystal of the desired diastereomeric salt can initiate crystallization. If seed crystals are not available, you can sometimes generate them by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Concentration Adjustment: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt.
-
Temperature Cycling: Subjecting the solution to temperature cycles (e.g., warming it to dissolve any solids and then slowly cooling) can sometimes promote nucleation and crystal growth.
Q3: The yield of my resolved amine is very low. How can I increase it?
A3: Low yield is often a trade-off for high enantiomeric excess. However, several strategies can help improve the yield:
-
Optimize the Mother Liquor: The mother liquor contains the other enantiomer and some of the desired enantiomer. It may be possible to recover the desired enantiomer from the mother liquor through further processing or by racemizing the undesired enantiomer and recycling it.
-
Recrystallization: While a single crystallization may give high enantiomeric excess, the yield might be low. Sometimes, a multi-step crystallization process with varying conditions can optimize both yield and purity.
-
Choice of Resolving Agent: The resolving agent not only affects the enantiomeric excess but also the overall yield. An ideal resolving agent will lead to a high-yielding precipitation of one diastereomeric salt.
-
Thorough Washing vs. Yield: Excessive washing of the filtered crystals with the solvent can lead to a loss of product. Use a minimal amount of cold solvent for washing to minimize this loss.
Q4: How do I choose the best chiral resolving agent for my amine?
A4: The selection of the optimal chiral resolving agent is often an empirical process.[2] However, some general guidelines can be followed:
-
Acid-Base Chemistry: For a basic amine like this compound, acidic resolving agents are used. Common choices include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.
-
Structural Similarity: Sometimes, resolving agents that have been successful for structurally similar amines can be a good starting point.
-
Screening: The most effective method is to perform a small-scale screening experiment with a variety of commercially available chiral resolving agents and solvents to identify the most promising candidates for optimization.[4]
Q5: Can I use enzymatic resolution for this compound?
A5: Yes, enzymatic resolution is a viable alternative to classical diastereomeric salt formation. Enzymes like lipases or transaminases can selectively acylate or deaminate one enantiomer of the amine, allowing for the separation of the unreacted enantiomer from the modified one. This method often provides very high enantioselectivity under mild reaction conditions. However, it may require screening for a suitable enzyme and optimization of reaction parameters such as pH, temperature, and co-solvents.
Visualizations
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Decision-making process for troubleshooting low enantiomeric excess.
References
Technical Support Center: Overcoming Challenges in Diastereomeric Crystallization of 1-(4-Fluorophenyl)ethanamine Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the diastereomeric crystallization of 1-(4-Fluorophenyl)ethanamine salts.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the diastereomeric crystallization of this compound?
A1: The resolution of racemic this compound involves reacting it with a single enantiomer of a chiral resolving agent, typically a chiral acid like L-tartaric acid or its derivatives. This reaction forms a pair of diastereomeric salts: [(R)-amine]-[(L)-acid] and [(S)-amine]-[(L)-acid]. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility in a given solvent.[1][2] By exploiting this solubility difference, one diastereomer can be selectively crystallized from the solution, allowing for the separation of the original enantiomers.[3][4]
Q2: Which chiral resolving agents are commonly used for this compound?
A2: Tartaric acid and its derivatives are the most common and cost-effective resolving agents for chiral amines.[2] For this compound, L-(+)-tartaric acid and O,O'-dibenzoyl-D-tartaric acid (DBTA) or O,O'-di-p-toluoyl-D-tartaric acid (DPTTA) are excellent starting points for screening.[3][4] The choice of the resolving agent is crucial and often requires empirical screening to find the one that provides the best crystal formation and separation efficiency.[2]
Q3: How does the choice of solvent impact the crystallization process?
A3: The solvent plays a critical role in the success of diastereomeric resolution. An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[4] This allows for the precipitation of the less soluble salt in high purity, while the more soluble salt remains in the mother liquor. Common solvents for screening include alcohols (methanol, ethanol, isopropanol), ketones (acetone), and aqueous mixtures of these solvents.
Q4: What is the significance of the molar ratio between the amine and the resolving agent?
A4: The stoichiometry between the racemic amine and the resolving agent can significantly influence both the yield and the enantiomeric excess (ee) of the desired product. While a 1:1 molar ratio can be used, it is often advantageous to use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. This strategy can maximize the precipitation of the less soluble diastereomeric salt, leaving the more soluble one in the solution along with the unreacted enantiomer of the amine.[5]
Q5: What is the difference between kinetic and thermodynamic control in this crystallization?
A5: Thermodynamic control is achieved when the crystallization process reaches equilibrium, resulting in the precipitation of the least soluble diastereomer. This process is typically slow, allowing for the formation of well-ordered crystals. Kinetic control, on the other hand, relies on the difference in the rate of crystallization between the two diastereomers. The diastereomer that crystallizes faster will precipitate first, even if it is not the most thermodynamically stable. This can sometimes be exploited to isolate a specific enantiomer.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No Crystals Form | 1. The solution is not supersaturated. 2. The chosen solvent is too good a solvent for both diastereomeric salts. 3. The concentration of the salts is too low. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Gradually cool the solution to room temperature, then in an ice bath. 3. Add an "anti-solvent" (a solvent in which the salts are poorly soluble) dropwise to induce precipitation. 4. Try a different solvent or a mixture of solvents. 5. Increase the initial concentration of the amine and resolving agent. 6. Scratch the inside of the flask with a glass rod to create nucleation sites. 7. If available, add a seed crystal of the desired diastereomeric salt. |
| "Oiling Out" (Formation of a liquid phase instead of solid crystals) | 1. The degree of supersaturation is too high. 2. The cooling rate is too fast. 3. The chosen solvent is not ideal. | 1. Dilute the solution with more of the same solvent. 2. Re-heat the solution until the oil dissolves and then cool it down much more slowly. 3. Try a different solvent system. Sometimes a more viscous solvent can prevent oiling out. |
| Low Yield of the Desired Diastereomer | 1. The solubility difference between the two diastereomeric salts is not significant in the chosen solvent. 2. The crystallization time was too short. 3. The molar ratio of the resolving agent was not optimal. | 1. Screen for a different solvent that maximizes the solubility difference. 2. Allow the crystallization to proceed for a longer period at a lower temperature. 3. Experiment with different molar ratios of the resolving agent to the racemic amine (e.g., 0.5:1, 1:1). |
| Low Enantiomeric Excess (ee) of the Desired Amine | 1. Co-crystallization of the more soluble diastereomer. 2. Inefficient separation of the crystals from the mother liquor. 3. The isolated crystals are not the pure, less soluble diastereomer. | 1. Perform one or more recrystallizations of the isolated diastereomeric salt from a fresh, hot solvent. 2. Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor. 3. Optimize the cooling rate; a slower cooling rate often leads to purer crystals. |
Data Presentation: Solvent Screening for Diastereomeric Crystallization
Note: The following data is a representative example based on common practices for chiral amine resolutions and should be adapted based on experimental observations for this compound.
| Resolving Agent | Solvent System | Amine:Acid Molar Ratio | Temperature (°C) | Observed Outcome | Notes |
| L-(+)-Tartaric Acid | Methanol | 1:1 | 25 → 0 | Crystalline solid | Slow cooling is recommended. |
| L-(+)-Tartaric Acid | Ethanol | 1:1 | 25 → 0 | Fine precipitate | May require recrystallization for higher purity. |
| L-(+)-Tartaric Acid | Isopropanol | 1:1 | 50 → 5 | Good crystal formation | A good starting point for optimization. |
| L-(+)-Tartaric Acid | Acetone/Water (9:1) | 1:0.5 | 40 → RT | Oiled out | Adjust solvent ratio or cool slower. |
| O,O'-Di-p-toluoyl-D-tartaric acid | Methanol/Water (4:1) | 1:1 | 60 → RT | Dense crystalline solid | Often gives well-defined crystals. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol provides a general procedure for the diastereomeric resolution of racemic this compound using L-(+)-tartaric acid.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric Acid
-
Methanol (or other suitable solvent)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In an Erlenmeyer flask, dissolve racemic this compound (1.0 eq.) in a minimal amount of warm methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 eq.) in a minimal amount of warm methanol.
-
While stirring, slowly add the tartaric acid solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature. Crystal formation may be observed.
-
To maximize yield, place the flask in an ice bath for 1-2 hours.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
Protocol 2: Liberation of the Free Amine
This protocol describes the recovery of the enantiomerically enriched amine from the isolated diastereomeric salt.
Materials:
-
Dried diastereomeric salt from Protocol 1
-
Aqueous sodium hydroxide solution (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Suspend the dried diastereomeric salt in a mixture of water and dichloromethane.
-
While stirring, add 2 M NaOH solution dropwise until the solid completely dissolves and the aqueous layer is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched this compound.
Visualizations
Caption: Experimental workflow for diastereomeric crystallization.
Caption: Troubleshooting decision-making process.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Fluorophenyl)ethanamine Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(4-Fluorophenyl)ethanamine. The content is structured to address specific experimental challenges with practical solutions, detailed protocols, and clear visual workflows.
Troubleshooting Guide 1: Reductive Amination of 4-Fluoroacetophenone
Reductive amination is a widely used method for synthesizing this compound, involving the reaction of 4-fluoroacetophenone with an amine source, followed by in-situ reduction of the intermediate imine.[1] This one-pot reaction is valued for its efficiency, though challenges can arise.[2]
Common Issues and Solutions
Q1: Why is the yield of my this compound product consistently low?
A1: Low yields can stem from several factors:
-
Inefficient Imine Formation: The initial equilibrium between the ketone and ammonia (or an ammonia source) to form the imine may not be favorable. Ensure anhydrous conditions, as water can inhibit imine formation. Using a dehydrating agent or a Dean-Stark apparatus if applicable can drive the equilibrium forward.
-
Premature Reductant Addition: If the reducing agent is added before sufficient imine has formed, it may preferentially reduce the starting ketone to 1-(4-fluorophenyl)ethanol, a common byproduct.[3] Allow adequate time for imine formation before introducing the reductant.
-
Incorrect pH: The reaction is typically most effective under weakly acidic conditions (pH 4-5).[1][4] This pH is low enough to catalyze imine formation but not so low as to protonate the amine starting material, rendering it non-nucleophilic.
-
Degraded Reducing Agent: Hydride reducing agents can degrade upon improper storage. Use a fresh bottle of the reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, for best results.[4]
Q2: My final product is contaminated with a significant amount of 1-(4-fluorophenyl)ethanol. How can I prevent this?
A2: The formation of the corresponding alcohol is a common side reaction. To minimize it:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and more selective for the iminium ion over the ketone compared to sodium borohydride (NaBH₄).[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective and selectively reduces the iminium ion at acidic pH.[4]
-
Staged Addition: Ensure the imine is pre-formed before adding the reducing agent. Mix the 4-fluoroacetophenone and the amine source in the solvent for a period (e.g., 30-60 minutes) before introducing the reductant.[2]
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the cause?
A3: Incomplete conversion can be due to:
-
Poor Quality Starting Materials: Verify the purity of your 4-fluoroacetophenone and the ammonia source. Impurities can interfere with the reaction.
-
Insufficient Reagents: Ensure the correct stoichiometry is used. A slight excess of the amine source and reducing agent is often employed to drive the reaction to completion.
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates. However, be cautious, as higher temperatures can also promote side reactions.
Data Presentation: Reductive Amination Conditions
| Parameter | Condition | Notes |
| Starting Material | 4-Fluoroacetophenone | --- |
| Amine Source | Ammonium acetate, Ammonia in MeOH | Can influence reaction rate and workup. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB)[3] | Mild and selective. Sensitive to water. |
| Sodium cyanoborohydride (NaBH₃CN)[4] | Effective at acidic pH. Toxic cyanide byproduct. | |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH) | Choice depends on the reducing agent used.[3] |
| Temperature | Room Temperature to 40°C | Monitor for potential side reactions at higher temperatures. |
| Reaction Time | 12 - 24 hours | Monitor progress by TLC or LC-MS. |
| Typical Yield | 70 - 90% | Highly dependent on specific conditions and scale. |
Experimental Protocol: Reductive Amination
This protocol is a representative procedure for the synthesis of this compound via reductive amination.
Materials:
-
4-Fluoroacetophenone
-
Ammonium Acetate
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluoroacetophenone (1.0 eq) and ammonium acetate (3.0 - 5.0 eq).
-
Add anhydrous dichloromethane to dissolve the reagents.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or via acid-base extraction to yield pure this compound.
Workflow Visualization: Reductive Amination
Caption: Experimental workflow for reductive amination synthesis.
Troubleshooting Guide 2: The Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[5][6] It is characterized by high temperatures and can be an effective, low-cost alternative.[7]
Common Issues and Solutions
Q1: The reaction is producing a large amount of N-formyl intermediate, and I'm having trouble hydrolyzing it to the final amine.
A1: The Leuckart reaction proceeds via an N-formyl derivative which must be hydrolyzed to yield the primary amine.[8]
-
Incomplete Hydrolysis: Ensure the hydrolysis step is sufficiently robust. This typically requires heating with a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Harsh Conditions: The high temperatures of the initial reaction (often >160°C) favor the formation of the stable formamide.[5] After the initial reaction, ensure the hydrolysis conditions (time, temperature, and concentration of acid/base) are adequate to cleave the amide bond. Monitor the hydrolysis by TLC to confirm the disappearance of the intermediate.
Q2: My reaction mixture turned into a dark, tarry mess with very low yield of the desired product. What went wrong?
A2: Polymerization and side reactions are common at the high temperatures required for the Leuckart reaction.[9]
-
Temperature Control: Carefully control the reaction temperature. While high heat is necessary, excessive temperatures can lead to decomposition and polymerization. A gradual increase to the target temperature is recommended.
-
Reagent Purity: Use pure starting materials. Impurities in the 4-fluoroacetophenone can act as catalysts for polymerization.
-
Reaction Time: Prolonged heating can also contribute to degradation. Optimize the reaction time by monitoring its progress and stopping it once the starting material is consumed.
Q3: How can I effectively remove the excess formamide or formic acid during workup?
A3: These reagents are high-boiling and can complicate product isolation.
-
Aqueous Workup: A thorough aqueous workup is essential. Washing the organic extract multiple times with water can help remove residual formamide.
-
Acid-Base Extraction: Converting the amine product to its hydrochloride salt will move it to the aqueous layer, leaving neutral and acidic impurities (like formic acid) in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification from high-boiling impurities.
Data Presentation: Leuckart Reaction Conditions
| Parameter | Condition | Notes |
| Starting Material | 4-Fluoroacetophenone | --- |
| Reagent | Ammonium formate or Formamide & Formic Acid | Acts as both amine source and reductant.[5] |
| Stoichiometry | Large excess of formamide/formate is typical. | --- |
| Temperature | 160 - 190°C | High temperature is a defining feature of this reaction.[5] |
| Reaction Time | 6 - 24 hours | Varies significantly with substrate and temperature. |
| Hydrolysis Step | Reflux with aqueous HCl or NaOH | Essential to cleave the N-formyl intermediate. |
| Typical Yield | 40 - 70% | Yields can be lower and more variable than other methods. |
Experimental Protocol: Leuckart Reaction
This protocol is a representative procedure based on the general principles of the Leuckart reaction.
Materials:
-
4-Fluoroacetophenone
-
Ammonium Formate (or Formamide)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl Ether (or other suitable organic solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroacetophenone (1.0 eq) and a large excess of ammonium formate (e.g., 5-10 eq).
-
Heat the mixture to 160-180°C and maintain this temperature for 6-12 hours. The reaction mixture will typically become viscous and may change color.
-
Monitor the reaction by TLC (after taking a small aliquot and performing a mini-hydrolysis).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Add concentrated HCl (e.g., 6M) to the flask and heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine.
-
Cool the mixture and basify with a concentrated NaOH solution until the pH is >10.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or another suitable method.
Workflow Visualization: Leuckart Reaction
Caption: Experimental workflow for the Leuckart reaction and subsequent hydrolysis.
General FAQs
Q1: Which synthetic route is better: reductive amination or the Leuckart reaction?
A1: The choice depends on your laboratory's capabilities and priorities.
-
Reductive Amination is generally preferred for its milder conditions, higher yields, and greater substrate scope. However, the reagents (especially selective borohydrides) can be more expensive.[1]
-
The Leuckart Reaction is a low-cost alternative since it uses inexpensive reagents like formamide and formic acid.[7] However, it requires very high temperatures and often results in lower yields and more challenging purifications.
Q2: What are the most common impurities I should look for in my final product?
A2: Common impurities include:
-
Unreacted Starting Material: 4-fluoroacetophenone.
-
Alcohol Byproduct: 1-(4-fluorophenyl)ethanol (from over-reduction in the reductive amination).
-
N-formyl Intermediate: N-(1-(4-fluorophenyl)ethyl)formamide (if hydrolysis is incomplete in the Leuckart reaction).
-
Dimeric or Polymeric Byproducts: Especially under harsh conditions.
Q3: How should I purify the final product? Amines can be tricky on silica gel.
A3: Amines can streak on standard silica gel due to their basicity.
-
Acid-Base Extraction: This is a highly effective method for purifying amines. Dissolve the crude product in an organic solvent and extract with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. The aqueous layer is then washed with an organic solvent to remove neutral impurities, basified (e.g., with NaOH), and the free amine is re-extracted into an organic solvent.
-
Treated Silica Gel: If using column chromatography, you can pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites and prevent streaking.
-
Alumina Chromatography: Basic or neutral alumina can be a better stationary phase for the purification of basic compounds like amines.
Q4: What analytical techniques are best for characterizing the final product?
A4: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the primary amine.
-
Purity Analysis (GC or HPLC): To determine the purity of the final compound. For chiral synthesis, a chiral column is necessary to determine the enantiomeric excess.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. scispace.com [scispace.com]
- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Preventing racemization of 1-(4-Fluorophenyl)ethanamine during reaction
Welcome to the Technical Support Center for 1-(4-Fluorophenyl)ethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the racemization of this critical chiral building block during chemical reactions. Below, you will find troubleshooting guides and frequently asked questions to help you maintain the enantiomeric purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization of this compound during a reaction?
A1: Racemization of this compound, a chiral benzylic amine, typically occurs through the formation of an achiral intermediate. The primary causes include:
-
Formation of an Imine Intermediate: Reactions involving the amine, particularly under harsh conditions, can lead to the formation of a planar imine intermediate. This intermediate can then be attacked from either face, leading to a mixture of enantiomers.
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide sufficient energy to overcome the inversion barrier at the chiral center, leading to racemization.[1]
-
Inappropriate Reagents: Certain reagents, especially in acylation or coupling reactions, can promote the formation of intermediates that are prone to racemization.
Q2: How does the choice of solvent impact the racemization of this compound?
A2: The solvent plays a crucial role in stabilizing or destabilizing the intermediates that lead to racemization.
-
Polar Protic Solvents: Solvents like methanol or ethanol can stabilize charged, achiral intermediates, which may increase the rate of racemization. However, in some specific cases, alcoholic solvents can act as hydrogen donors and paradoxically be beneficial.
-
Aprotic Solvents: Non-polar, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred as they are less likely to stabilize racemization-prone intermediates. The choice of solvent can have a dramatic effect on the reaction's enantioselectivity.
Q3: Can the base used in the reaction lead to racemization?
A3: Yes, the choice of base is critical. Strong, non-hindered bases can readily deprotonate the benzylic proton, especially if the nitrogen is acylated, leading to a planar carbanion and subsequent racemization. It is generally advisable to use a weaker, sterically hindered base to minimize this side reaction.
Q4: Are there specific reaction types where racemization of this compound is more likely?
A4: Racemization is a significant concern in reactions where the stereocenter is rendered vulnerable. These include:
-
Acylation and Amide Bond Formation: These are common reactions for chiral amines and are a primary area where racemization can occur if conditions are not optimized.
-
Reactions at Elevated Temperatures: Any reaction requiring high temperatures increases the risk of racemization.
-
Reactions Involving Strong Acids or Bases: These conditions can facilitate the formation of achiral intermediates.
Troubleshooting Guides
Problem: Significant loss of enantiomeric excess (% ee) is observed after an acylation/amide coupling reaction.
This is a common issue when working with chiral benzylic amines like this compound. The following workflow can help you troubleshoot and minimize racemization.
Caption: Troubleshooting workflow for addressing racemization during acylation.
| Parameter | Recommendation | Rationale |
| Base Selection | Use a weaker, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. | Strong, non-hindered bases can more easily abstract the proton at the chiral center, leading to racemization. |
| Temperature Control | Conduct the reaction at a lower temperature, for example, 0°C or room temperature. | Higher temperatures provide the activation energy for racemization to occur more rapidly. |
| Reagent Addition | Add the coupling reagent to the mixture of the carboxylic acid and the amine without a prolonged pre-activation step. | Minimizing the time the amine is in a reactive, potentially racemization-prone state is crucial. |
| Solvent Choice | Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). | These solvents are less likely to stabilize the achiral intermediates that lead to racemization. |
Experimental Protocols
Key Experiment: Low-Racemization Amide Coupling of (S)-1-(4-Fluorophenyl)ethanamine
This protocol provides a method for the acylation of (S)-1-(4-Fluorophenyl)ethanamine with a carboxylic acid while minimizing racemization.
Materials:
-
(S)-1-(4-Fluorophenyl)ethanamine
-
Carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add (S)-1-(4-Fluorophenyl)ethanamine (1.05 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (1.2 eq) to the reaction mixture.
-
Slowly add DIC (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Quantitative Data Summary
| Reaction | Chiral Amine | Reagent/Conditions | Product | Enantiomeric Excess (% ee) |
| Propargylation | This compound derivative | Et₂Zn, BINOL-type ligand, CH₂Cl₂, 0°C | Benzyl (S)-(3-cyclopropyl-1-(4-fluorophenyl)prop-2-yn-1-yl)carbamate | 89% |
This result demonstrates that with careful selection of reagents and conditions, high enantiomeric purity can be maintained.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between reaction conditions and the potential for racemization.
Caption: Factors influencing the stereochemical outcome of reactions.
References
Troubleshooting poor peak resolution in chiral HPLC of 1-(4-Fluorophenyl)ethanamine
Technical Support Center: Chiral HPLC of 1-(4-Fluorophenyl)ethanamine
Welcome to the technical support center for the chiral separation of this compound. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal peak resolution in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing poor peak resolution for the enantiomers of this compound?
A1: Poor resolution in the chiral HPLC separation of this basic compound is a common issue that can stem from several factors. The most critical elements to investigate are the chiral stationary phase (CSP), the mobile phase composition (including solvent ratios and additives), and system parameters like flow rate and temperature.[1] A systematic approach to troubleshooting these variables is the most effective way to improve your separation.
A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for poor chiral peak resolution.
Q2: Which Chiral Stationary Phase (CSP) is most effective for separating this compound?
A2: Polysaccharide-based CSPs are the most widely used and effective for a broad range of chiral compounds, including primary amines like this compound.[2][3] Columns with selectors such as cellulose or amylose derivatives often provide the necessary stereoselectivity.[2]
Recommended CSPs:
-
Cellulose-based: Columns like CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are frequently successful.
-
Amylose-based: Columns like CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or other amylose derivatives can also offer excellent selectivity.[4]
The choice of a coated vs. an immobilized polysaccharide CSP can also impact the separation and the range of solvents you can use for method development and column flushing.[3][5]
Q3: How does the mobile phase composition affect resolution, and what should I use?
A3: Mobile phase composition is a critical factor in achieving chiral separation.[6] For basic analytes like this compound, a normal-phase mobile phase consisting of a non-polar solvent and an alcohol modifier is typically the starting point.
-
Solvent System: A common mobile phase is a mixture of Hexane or Heptane with an alcohol modifier like Isopropanol (IPA) or Ethanol.
-
Modifier Ratio: The percentage of the alcohol modifier significantly impacts retention and resolution. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks. Systematic variation of this ratio is a key optimization step.[7]
-
Basic Additive: Due to the basic nature of the amine, peak tailing and poor resolution can occur from interactions with residual acidic silanols on the silica support. Adding a small amount of a basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), to the mobile phase is crucial.[8][9] This additive competes for active sites on the stationary phase, improving peak shape and often enhancing resolution.[10] A typical concentration is 0.1%.[8]
Table 1: Effect of Mobile Phase Composition on Resolution (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Column | CHIRALCEL® OD-H | CHIRALCEL® OD-H | CHIRALCEL® OD-H |
| Mobile Phase | Hexane/IPA (90:10) | Hexane/IPA (90:10) + 0.1% DEA | Hexane/IPA (85:15) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Resolution (Rs) | 0.8 (Poor) | 1.9 (Good) | 1.6 (Acceptable) |
Q4: Can adjusting the flow rate and temperature improve my separation?
A4: Yes, both flow rate and temperature are important parameters for fine-tuning chiral separations.
-
Flow Rate: Chiral separations are often more sensitive to flow rate than achiral methods.[1] A lower flow rate (e.g., 0.5 - 0.8 mL/min) can increase the efficiency of the separation and improve resolution by allowing more time for the enantiomers to interact with the CSP.[11][12] However, this will also increase the analysis time.
-
Temperature: Decreasing the column temperature generally enhances chiral selectivity.[12] Lower temperatures can strengthen the transient diastereomeric interactions responsible for separation, leading to better resolution. However, lower temperatures also increase mobile phase viscosity, which will raise the system backpressure. A stable, controlled temperature is essential for reproducible results.[13]
Table 2: Effect of Flow Rate and Temperature on Resolution (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Column | CHIRALPAK® AD-H | CHIRALPAK® AD-H | CHIRALPAK® AD-H |
| Mobile Phase | Heptane/Ethanol/DEA (90:10:0.1) | Heptane/Ethanol/DEA (90:10:0.1) | Heptane/Ethanol/DEA (90:10:0.1) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 0.7 mL/min |
| Temperature | 25°C | 25°C | 15°C |
| Resolution (Rs) | 1.4 (Borderline) | 1.8 (Good) | 2.2 (Excellent) |
Detailed Experimental Protocol
Protocol: Optimization of Chiral Separation for this compound
This protocol provides a systematic approach to developing and optimizing the chiral separation of this compound using a polysaccharide-based CSP.
1. Objective: To achieve baseline resolution (Rs ≥ 1.5) of the enantiomers of this compound.
2. Materials:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: CHIRALCEL® OD-H or CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).
-
Analytes: Racemic standard of this compound (approx. 1 mg/mL in mobile phase).
-
Solvents: HPLC-grade Hexane (or Heptane), Isopropanol (IPA), Ethanol (EtOH), and Diethylamine (DEA).
3. Experimental Workflow Diagram:
Caption: Step-by-step workflow for chiral method optimization.
4. Procedure:
-
Step 1: Initial Screening
-
Column: Install a CHIRALCEL® OD-H column.
-
Mobile Phase: Prepare a mobile phase of Hexane/IPA (90:10 v/v) with 0.1% DEA. Filter and degas.
-
Flow Rate: Set to 1.0 mL/min.
-
Temperature: Set column oven to 25°C.
-
Detection: Set UV detector to 254 nm.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the racemic standard.
-
Analysis: Evaluate the resulting chromatogram for resolution.
-
-
Step 2: Optimization
-
If Resolution is Poor (Rs < 1.5):
-
Adjust Modifier: Change the mobile phase composition to Hexane/IPA ratios of 95:5 and 85:15 (each with 0.1% DEA). Re-equilibrate and inject for each condition.
-
Change Alcohol: If IPA is not effective, switch to Ethanol and repeat the modifier ratio adjustments.
-
Decrease Flow Rate: Once partial separation is observed, reduce the flow rate to 0.8 mL/min and then to 0.6 mL/min. Observe the effect on resolution and backpressure.
-
Decrease Temperature: If further improvement is needed, lower the column temperature to 20°C and then 15°C. Allow the system to fully stabilize at the new temperature before injecting.
-
-
-
Step 3: Finalization
-
Once a condition providing Rs ≥ 1.5 with good peak shape and acceptable run time is found, confirm the method's robustness by performing several replicate injections.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. bujnochem.com [bujnochem.com]
- 4. mdpi.com [mdpi.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chiraltech.com [chiraltech.com]
- 9. additives for chiral - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)ethanamine Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-(4-fluorophenyl)ethanamine and its derivatives. This resource offers troubleshooting guides and frequently asked questions to address common side reactions and experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are reductive amination of 4-fluoroacetophenone and the Leuckart reaction. Reductive amination involves the reaction of a ketone (4-fluoroacetophenone) with an amine source, typically ammonia, in the presence of a reducing agent. The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent at high temperatures.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions include the formation of secondary and tertiary amines through over-alkylation of the primary amine product, and aldol condensation of the starting ketone, 4-fluoroacetophenone. In the Leuckart reaction, the formation of N-formyl derivatives as intermediates is a key step, and incomplete hydrolysis can lead to this as an impurity.
Q3: How can I minimize the formation of over-alkylation products (secondary and tertiary amines)?
A3: To minimize over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a large excess of the amine source (e.g., ammonia) can favor the formation of the primary amine. In reductive amination, a stepwise approach where the imine is formed first, followed by reduction, can also help control the reaction.
Q4: What is the role of pH in reductive amination, and how does it affect side reactions?
A4: The pH is a critical parameter in reductive amination. The reaction is typically carried out under weakly acidic conditions (pH 5-6). This pH range is a compromise: it is acidic enough to protonate the carbonyl group, facilitating nucleophilic attack by the amine, but not so acidic that it fully protonates the amine nucleophile, which would render it unreactive. Maintaining the correct pH can also help to minimize acid- or base-catalyzed side reactions like aldol condensation.
Q5: What are the common impurities that I should look for in my final product?
A5: Common impurities include unreacted 4-fluoroacetophenone, the N-formyl intermediate (in the case of the Leuckart reaction), secondary and tertiary amines, and products from the aldol condensation of 4-fluoroacetophenone. The specific impurity profile can be determined using techniques like GC-MS.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS. If starting material is still present, extend the reaction time. - Increase Temperature: For the Leuckart reaction, ensure the temperature is maintained between 160-185°C. For reductive amination, a moderate increase in temperature may improve the rate, but be cautious of promoting side reactions. |
| Suboptimal Reagent Stoichiometry | - Excess Amine Source: Use a significant molar excess of ammonium formate (in the Leuckart reaction) or the ammonia source (in reductive amination) to drive the equilibrium towards the formation of the primary amine. |
| Inefficient Reduction | - Choice of Reducing Agent: In reductive amination, ensure the reducing agent is appropriate. Sodium borohydride (NaBH₄) is a common choice. For more control, sodium triacetoxyborohydride (STAB) can be used as it is less likely to reduce the starting ketone. - Stepwise Addition: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. |
| Hydrolysis Issues (Leuckart Reaction) | - Ensure Complete Hydrolysis: After the initial reaction, the resulting N-formyl intermediate must be hydrolyzed to the free amine. This is typically achieved by heating with a strong acid (e.g., HCl). Ensure this step is carried out to completion. |
| Product Loss During Workup | - Optimize Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction to ensure the amine is in its free base form and partitions into the organic layer. - Proper Solvent Selection: Use an appropriate organic solvent for extraction, such as diethyl ether or dichloromethane. |
Problem 2: High Levels of Impurities in the Final Product
Possible Causes and Solutions:
| Impurity Type | Identification | Mitigation Strategies |
| Unreacted 4-Fluoroacetophenone | Characteristic ketone peak in IR and distinct retention time in GC-MS. | - Ensure sufficient reaction time and temperature. - Use an adequate amount of the amine source and reducing agent. |
| N-formyl-1-(4-fluorophenyl)ethanamine | Higher boiling point and different polarity compared to the amine. Can be identified by MS and NMR. | - Ensure complete acid-catalyzed hydrolysis after the Leuckart reaction by using a sufficient concentration of acid and adequate heating time. |
| Secondary/Tertiary Amines | Higher molecular weight peaks in MS analysis. | - Use a large excess of the ammonia source. - Optimize reaction conditions (lower temperature, shorter reaction time) to disfavor further alkylation. |
| Aldol Condensation Products | High molecular weight byproducts, often appearing as a complex mixture. | - Maintain a neutral or slightly acidic pH during the reaction. - Control the reaction temperature to minimize this side reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
4-Fluoroacetophenone
-
Ammonia in methanol (7N solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroacetophenone (1 equivalent) in methanol.
-
Add a 7N solution of ammonia in methanol (10-20 equivalents) to the flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2 equivalents) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether to the residue and wash the organic layer with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or by column chromatography.
Protocol 2: Synthesis of this compound via the Leuckart Reaction
Materials:
-
4-Fluoroacetophenone
-
Ammonium formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroacetophenone (1 equivalent) and ammonium formate (5-7 equivalents).
-
Heat the mixture in an oil bath to 160-185°C and maintain this temperature for 4-6 hours. The reaction mixture will become homogeneous and then may form two layers.
-
Cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid (a sufficient amount to ensure acidity) and heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl derivative.
-
Cool the mixture and make it strongly basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude amine.
-
Purify the crude product by vacuum distillation.
Visualizations
Technical Support Center: Purification of 1-(4-Fluorophenyl)ethanamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(4-Fluorophenyl)ethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, categorized by the purification technique.
Distillation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product decomposition (darkening of color, low yield) | The boiling point of this compound is relatively high (approx. 185-187 °C at atmospheric pressure), which can lead to thermal degradation. | - Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point. - Ensure the heating mantle is set to the lowest effective temperature. - Use a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures. |
| Bumping or uneven boiling | Rapid, uncontrolled boiling. | - Use boiling chips or a magnetic stirrer to ensure smooth boiling. - Ensure a gradual and even heating of the distillation flask. |
| Poor separation from impurities | Impurities have boiling points close to the product. | - Use a fractional distillation column with appropriate packing material (e.g., Raschig rings, Vigreux column) to increase the separation efficiency. - Optimize the reflux ratio to enhance separation. |
Crystallization (Diastereomeric Salt Resolution)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling out" - product separates as an oil instead of crystals | The solution is too concentrated or cooled too quickly. The chosen solvent is not optimal. | - Add a small amount of additional solvent to the heated solution before cooling. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Experiment with different solvent systems, such as mixtures of a good solvent and a poor solvent (anti-solvent).[1] |
| Failure of crystals to form | The solution is not supersaturated. Nucleation has not occurred. | - Reduce the solvent volume by careful evaporation and allow the solution to cool again. - Induce nucleation by adding a seed crystal of the pure diastereomeric salt. - Scratch the inner surface of the flask at the meniscus with a glass rod. |
| Low enantiomeric excess (ee) of the resolved amine | Incomplete separation of the diastereomeric salts. Co-precipitation of the undesired diastereomer. | - Perform a second recrystallization of the diastereomeric salt to improve purity. - Experiment with different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid) to find one that provides better separation. |
| Difficulty liberating the free amine from the salt | Incomplete neutralization. | - Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) by adding a suitable base (e.g., 1M NaOH) to fully deprotonate the amine. - Perform multiple extractions with an organic solvent to ensure complete recovery of the free amine. |
Chromatographic Purification (Column Chromatography/Chiral HPLC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of enantiomers on chiral HPLC | Incorrect mobile phase composition. Column is not properly equilibrated. | - Optimize the mobile phase, for instance, by adjusting the ratio of hexane to isopropanol. The addition of a small amount of a modifier like diethylamine (for basic compounds) can sometimes improve separation. - Ensure the column is thoroughly equilibrated with the mobile phase before injection. |
| Tailing of the amine peak on silica gel column chromatography | Strong interaction between the basic amine and the acidic silica gel. | - Add a small percentage of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress tailing. - Use an alternative stationary phase, such as alumina or amine-functionalized silica gel. |
| Low recovery of the product from the column | The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent. - If using a basic modifier, ensure it is present throughout the elution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via reductive amination of 4-fluoroacetophenone?
A1: Common impurities can include unreacted 4-fluoroacetophenone, the corresponding alcohol (1-(4-fluorophenyl)ethanol) formed by the reduction of the ketone, and over-alkylation products if a primary amine is used as the nitrogen source. By-products from the reducing agent may also be present.
Q2: How can I determine the enantiomeric excess (ee) of my purified this compound?
A2: The most common method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[1] This technique uses a chiral stationary phase to separate the two enantiomers, and the relative peak areas can be used to calculate the ee.
Q3: Is it better to purify the free amine or its salt form?
A3: This depends on the purification method and the nature of the impurities. For crystallization, converting the amine to a salt (e.g., hydrochloride or a diastereomeric salt for chiral resolution) often improves its crystallinity. For distillation, the free amine is typically used. For column chromatography, the free amine is purified, often with a modified eluent.
Q4: My purified amine is a liquid at room temperature. How can I best store it?
A4: this compound is a liquid at room temperature. It should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from oxidizing agents. It is also noted to be air-sensitive.
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Purification Method | Typical Purity | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >98% (chemical purity) | High | Not applicable (for racemic mixture) | Good for removing non-volatile impurities. Scalable. | Not suitable for separating enantiomers. Risk of thermal degradation. |
| Diastereomeric Salt Recrystallization | >99% (chemical purity) | Moderate to High | >98% | Effective for large-scale enantiomeric separation. | Requires a suitable chiral resolving agent. Can be time-consuming. |
| Column Chromatography (Silica Gel) | >95% (chemical purity) | Moderate | Not applicable (for racemic mixture) | Good for removing polar and non-polar impurities. | Can be slow and require large volumes of solvent. Potential for product loss on the column. |
| Chiral HPLC (Preparative) | >99% (chemical purity) | Low to Moderate | >99% | High-resolution separation of enantiomers. | Not easily scalable for large quantities. Can be expensive. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system, ensuring all joints are properly sealed.
-
Heating: Begin heating the distillation flask gently with a heating mantle while stirring.
-
Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is approximately 76 °C at 22 mmHg.
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Chiral Resolution via Diastereomeric Salt Recrystallization
-
Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol) in a flask.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, warming if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by placing the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is basic (pH > 10).
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified enantiomer.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity may be necessary to elute the product. To prevent peak tailing, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Logical relationship for troubleshooting purification issues.
References
Technical Support Center: Resolution of 1-(4-Fluorophenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of 1-(4-Fluorophenyl)ethanamine resolution.
Diastereomeric Salt Resolution: Troubleshooting Guide
This guide addresses common issues encountered during the resolution of this compound via diastereomeric salt crystallization.
Issue 1: Low Yield of the Desired Diastereomeric Salt
Possible Causes:
-
Suboptimal Solvent Choice: The desired salt may be too soluble in the chosen solvent.[1][2]
-
Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent may not be optimal for selective precipitation.[1]
-
Inappropriate Temperature Profile: The cooling rate and final temperature can significantly affect the crystallization process.[1]
-
Premature Isolation: The crystallization process may not have reached equilibrium.[2]
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures with different polarities to find a system where the desired diastereomeric salt has low solubility and the undesired one remains in solution.[1][3]
-
Optimize Stoichiometry: While a 1:1 molar ratio is a common starting point, varying the ratio of the resolving agent can improve the yield.[1] In some cases, using 0.5 equivalents of the resolving agent can be more effective.[2]
-
Control Cooling Profile: Implement a controlled and gradual cooling process to promote selective crystallization.[1] Experiment with different final temperatures to maximize the precipitation of the desired salt.[3]
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration and induce further crystallization.[3]
-
Seeding: Introduce a small crystal of the pure desired diastereomeric salt to the supersaturated solution to encourage crystallization.[3]
-
Recycle Mother Liquor: The undesired enantiomer in the mother liquor can be racemized and recycled to improve the overall process yield.[2]
Issue 2: Low Diastereomeric Excess (d.e.) / Purity
Possible Causes:
-
Poor Resolving Agent: The chosen resolving agent may not form diastereomeric salts with a significant enough difference in physical properties for easy separation.[1]
-
Co-crystallization: Both diastereomeric salts may be crystallizing out of solution.
-
Solid Solution Formation: The two diastereomeric salts may crystallize together in a single phase, making separation by simple crystallization impossible.[3]
Troubleshooting Steps:
-
Screen Resolving Agents: Test a variety of chiral resolving agents. For this compound, common choices include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[4] A patent suggests using L-(-)-malic acid for the (R)-enantiomer and L-(+)-tartaric acid for the (S)-enantiomer.[5]
-
Solvent System Optimization: The solvent plays a crucial role in the selectivity of crystallization. A systematic screening of solvents is highly recommended.[1][3]
-
Reduce Supersaturation: Using a more dilute solution or a slower cooling rate can sometimes prevent the co-crystallization of the undesired diastereomer.[3]
-
Confirm and Address Solid Solutions: If repeated recrystallizations do not improve the diastereomeric excess, a solid solution may have formed.[3] In this case, changing the solvent or the resolving agent is necessary.[3]
Issue 3: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
Possible Causes:
-
High Supersaturation: The concentration of the solute is too high for crystallization to occur.[3]
-
High Crystallization Temperature: The temperature of the solution may be above the melting point of the diastereomeric salt.[3]
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate.[3]
-
Lower Crystallization Temperature: Ensure the crystallization is performed at a temperature below the melting point of the salt.[3]
-
Change Solvent System: Experiment with different solvents or add an anti-solvent (a solvent in which the salt is less soluble) slowly to induce crystallization.[3]
-
Ensure Proper Agitation: Good mixing can prevent localized high supersaturation.[3]
Diastereomeric Salt Resolution: FAQs
Q1: Which resolving agent should I choose for this compound?
A1: The optimal resolving agent is often found through empirical screening.[4] Good starting points for chiral amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[2][4] Specifically for this compound, L-(-)-malic acid has been reported for the resolution of the (R)-enantiomer, and L-(+)-tartaric acid for the (S)-enantiomer.[5]
Q2: How can I improve the yield beyond the theoretical 50% for a single enantiomer?
A2: To exceed the 50% yield limit, you can implement a racemization and recycling strategy for the unwanted enantiomer from the mother liquor.[2][6] Additionally, exploring Crystallization-Induced Diastereomeric Transformation (CIDT) can potentially lead to yields approaching 100%. CIDT is applicable if the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes.[1]
Q3: What analytical method is best for determining the diastereomeric and enantiomeric excess?
A3: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for analyzing the purity of the diastereomeric salts and the enantiomeric excess of the final product.[1]
Enzymatic Kinetic Resolution: Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic kinetic resolution of this compound.
Issue 1: Low or No Enzyme Activity
Possible Causes:
-
Enzyme Denaturation: Extreme pH or temperature can denature the enzyme.[7]
-
Presence of Inhibitors: The reaction mixture may contain compounds that inhibit the enzyme.[7]
-
Suboptimal Reaction Conditions: The pH, temperature, solvent, and water content may not be optimal for the chosen enzyme.[7]
Troubleshooting Steps:
-
Verify Reaction Conditions: Ensure the pH and temperature are within the optimal range for the specific enzyme used.[7]
-
Solvent Selection: The choice of organic solvent is critical. Hydrophobic solvents are often preferred for lipases like Novozym 435.[7]
-
Control Water Content: A certain amount of water is essential for enzyme activity in organic solvents. The use of salt hydrates can help control water activity.[7]
-
Check for Inhibitors: Ensure the starting materials and solvent are pure and free from potential enzyme inhibitors.
Issue 2: Low Enantioselectivity (Low E-value)
Possible Causes:
-
Suboptimal Enzyme Choice: The selected enzyme may not be highly selective for one enantiomer of the substrate.
-
Inappropriate Reaction Temperature: Temperature can influence the enantioselectivity of the enzyme.[7]
-
Unsuitable Acyl Donor: The structure of the acyl donor can affect the enzyme's selectivity.[7]
Troubleshooting Steps:
-
Screen Different Enzymes: Testing various lipases or transaminases is often the most effective way to find a highly selective enzyme.[7]
-
Optimize Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, though it may also decrease the reaction rate.[7]
-
Modify the Acyl Donor: For lipase-catalyzed resolutions, screening different acyl donors can significantly improve the E-value.[7]
Enzymatic Kinetic Resolution: FAQs
Q1: What is a good starting enzyme for the kinetic resolution of this compound?
A1: Lipases are commonly used for the kinetic resolution of chiral amines. A widely used and robust enzyme to start with is Candida antarctica lipase B (CALB), often in its immobilized form, Novozym 435.[7][8]
Q2: How can I achieve a yield greater than 50% with enzymatic resolution?
A2: To overcome the 50% theoretical yield of a standard kinetic resolution, a Dynamic Kinetic Resolution (DKR) process can be employed.[9] This involves combining the enzymatic resolution with an in-situ racemization of the unreacted enantiomer, which can theoretically lead to a 100% yield of the desired enantiomer.[10]
Q3: My DKR is not reaching the theoretical 100% yield. What could be wrong?
A3: For an effective DKR, the rate of racemization must be significantly faster than the rate of the enzymatic reaction of the slow-reacting enantiomer.[9] If the racemization is too slow, the process will resemble a standard kinetic resolution with a maximum yield of 50%.[9] You may need to optimize the racemization catalyst and conditions.
Data Presentation
Table 1: Comparison of Chiral Resolution Methods
| Feature | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution |
| Principle | Formation of diastereomeric salts with different solubilities.[4] | Enantioselective reaction catalyzed by an enzyme.[11] |
| Theoretical Max. Yield | 50% (can be >50% with racemization/recycling or CIDT).[2][11] | 50% (can be >50% with DKR).[9] |
| Key Optimization Parameters | Resolving agent, solvent, temperature, stoichiometry.[1] | Enzyme, acyl donor, solvent, temperature, pH.[7] |
| Common Challenges | Solid solution formation, oiling out, low purity.[3] | Low enzyme activity/selectivity, product inhibition.[7] |
| Scalability | Generally considered highly scalable and cost-effective for industrial processes.[10][12] | Can be scalable, especially with immobilized enzymes.[11] |
Experimental Protocols
Protocol 1: Screening for Diastereomeric Salt Resolution
Objective: To identify a suitable resolving agent and solvent system for the resolution of (±)-1-(4-Fluorophenyl)ethanamine.
Materials:
-
(±)-1-(4-Fluorophenyl)ethanamine
-
Screening set of chiral resolving agents (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, L-(-)-malic acid, (R)-(-)-mandelic acid, (S)-(+)-mandelic acid)
-
Screening set of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene)
-
Small vials or multi-well plate
-
Stirring plate and stir bars
-
Filtration apparatus
-
Chiral HPLC system
Methodology:
-
Salt Formation: In separate vials, dissolve a known amount of (±)-1-(4-Fluorophenyl)ethanamine in a minimal amount of a chosen solvent.
-
Add 0.5 to 1.0 molar equivalent of a selected chiral resolving agent to each vial.
-
Stir the mixtures at room temperature or a slightly elevated temperature to ensure complete dissolution.
-
Crystallization: Allow the vials to cool slowly to room temperature, and then if necessary, to a lower temperature (e.g., 4°C) for 24-48 hours to induce crystallization.[1]
-
Isolation: If crystals form, isolate them by filtration and wash with a small amount of cold solvent.[4]
-
Analysis: Dry the crystals and the mother liquor. Analyze both fractions by chiral HPLC to determine the yield and diastereomeric excess of the crystalline salt and the composition of the mother liquor.[1]
Protocol 2: General Procedure for Enzymatic Kinetic Resolution
Objective: To perform a kinetic resolution of (±)-1-(4-Fluorophenyl)ethanamine using a lipase.
Materials:
-
(±)-1-(4-Fluorophenyl)ethanamine
-
Immobilized lipase (e.g., Novozym 435)
-
A suitable acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)
-
Reaction vials with screw caps
-
Shaker incubator
-
Analytical equipment for monitoring conversion and enantiomeric excess (e.g., GC or HPLC)
Methodology:
-
Reaction Setup: To a reaction vial, add the immobilized enzyme (e.g., 20 mg of Novozym 435).[7]
-
Add the anhydrous organic solvent (e.g., 200 µL of MTBE).[7]
-
Add the (±)-1-(4-Fluorophenyl)ethanamine (e.g., 0.5 mmol).[7]
-
Add the acyl donor (e.g., 0.5 mmol of ethyl acetate).[7]
-
Reaction: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40°C) with shaking (e.g., 200 rpm).[7]
-
Monitoring: Periodically take small aliquots from the reaction mixture and analyze them to monitor the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
Work-up: Once the desired conversion (typically around 50%) is reached, filter off the enzyme. The unreacted amine and the acylated product can then be separated by standard methods such as extraction or chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in diastereomeric salt formation.
Caption: General experimental workflow for enzymatic kinetic resolution of a racemic amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. JP2011231071A - Optical resolution which obtains optical activity (r)-1-(4-fluoro phenyl)ethylamine - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate [mdpi.com]
- 9. Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Managing Air-Sensitive Reactions with 1-(4-Fluorophenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing air-sensitive reactions involving 1-(4-Fluorophenyl)ethanamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data summaries.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to maintain its integrity?
A1: To ensure the quality of this compound, it should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. It is recommended to store it in a cool, dark place, preferably at 2-8°C. The compound is sensitive to air and moisture, which can lead to degradation over time.
Q2: What are the primary degradation pathways for this compound when exposed to air?
A2: Aromatic amines can be susceptible to oxidation in the presence of air (oxygen). While the fluorine substituent in this compound enhances its stability, prolonged exposure to air can lead to the formation of various oxidation products. The primary amino group is the most likely site of oxidation, potentially leading to imines, nitroso, or nitro compounds, which can appear as colored impurities. Moisture can also react with highly reactive intermediates in your reaction mixture.
Q3: What are common impurities found in this compound and how can they affect my reaction?
A3: Common impurities can include residual starting materials from its synthesis, byproducts of side reactions, or degradation products from improper storage. For instance, GC-MS analysis of similar fluorinated benzylamines has revealed the presence of isomeric impurities and oxidation products like amides. These impurities can potentially interfere with your reaction by poisoning catalysts, reacting with your reagents, or leading to the formation of undesired byproducts, ultimately affecting your reaction's yield and stereoselectivity.
Q4: My reaction with this compound and an organolithium reagent is giving a low yield. What are the possible causes?
A4: Low yields in reactions with organolithium reagents are often due to issues with air and moisture sensitivity. Here are some common causes:
-
Poor quality of the organolithium reagent: The reagent may have degraded due to improper storage. It is advisable to titrate the organolithium solution before use to determine its exact concentration.
-
Presence of moisture: Traces of water in your glassware, solvent, or this compound will quench the organolithium reagent.[1] Ensure all components are rigorously dried.
-
Inadequate inert atmosphere: A leak in your reaction setup can introduce air, which will also consume the organolithium reagent.
-
Incorrect reaction temperature: Many organolithium reactions require low temperatures (e.g., -78 °C) to prevent side reactions.
Q5: I am observing an unexpected color change in my reaction mixture. What could be the reason?
A5: An unexpected color change can indicate several issues. The formation of colored byproducts from the degradation of this compound, as mentioned earlier, is one possibility. Additionally, interactions between your reagents and trace impurities could lead to colored species. If you are using a transition metal catalyst, the color change might be indicative of a change in the oxidation state of the metal, which could be a normal part of the catalytic cycle or a sign of catalyst decomposition.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion. | Inactive reagents. | Ensure the purity and activity of all starting materials, especially highly reactive ones like organometallics. |
| Insufficient inert atmosphere. | Check your Schlenk line or glovebox for leaks. Ensure a positive pressure of inert gas is maintained throughout the reaction. | |
| Incorrect stoichiometry. | Recalculate the required amounts of all reagents. If using a liquid reagent like this compound, ensure accurate volume measurement. | |
| Significant amount of starting material recovered. | Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Catalyst is not active. | Ensure the catalyst was stored properly under an inert atmosphere. Consider using a fresh batch of catalyst. | |
| Product is lost during workup. | Improper workup procedure. | Review the workup protocol. Ensure the pH is adjusted correctly during extractions and that the product is stable under the workup conditions. |
Low Enantioselectivity (for asymmetric reactions)
| Symptom | Possible Cause | Suggested Solution |
| Product is a racemic or near-racemic mixture. | Impure chiral ligand/catalyst. | Verify the enantiomeric purity of your chiral source. |
| Reaction temperature is too high. | Lowering the reaction temperature can often improve enantioselectivity. | |
| Presence of water or other protic impurities. | Rigorously dry all solvents, reagents, and glassware. Water can interfere with the chiral environment of the catalyst.[2] | |
| Incorrect solvent. | The choice of solvent can significantly impact the stereochemical outcome of the reaction. Screen different anhydrous solvents. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀FN | [3] |
| Molecular Weight | 139.17 g/mol | [3] |
| Boiling Point | 76 °C at 22 mmHg | [4] |
| Density | 1.03 g/cm³ | [4] |
| Refractive Index | 1.501 | [4] |
| pKa | 8.98 ± 0.10 (Predicted) | [4] |
| Sensitivity | Air Sensitive | [4] |
Table 2: Stability of Fluorinated Aromatic Amines (General Trends)
| Condition | Stability | Notes |
| Anhydrous, inert atmosphere | High | The C-F bond is strong and the aromatic ring is relatively stable. |
| Presence of air (oxygen) | Moderate | Susceptible to slow oxidation over time, especially at the amino group. |
| Presence of moisture | High (for the amine itself) | The amine is not readily hydrolyzed, but moisture will react with air-sensitive reagents in the reaction mixture. |
| Strong acids/bases | Generally stable | The amine can form salts with strong acids. |
| Elevated temperatures | Moderate to High | Decomposition temperature is generally high for fluorinated aromatics, but will depend on the specific conditions. |
Experimental Protocols
Protocol 1: General Procedure for Setting up an Air-Sensitive Reaction using a Schlenk Line
This protocol outlines the fundamental steps for conducting a reaction under an inert atmosphere using standard Schlenk techniques.
-
Glassware Preparation:
-
All glassware (e.g., round-bottom flask, condenser, addition funnel) must be thoroughly cleaned and dried in an oven at >120 °C overnight.
-
Assemble the hot glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Inerting the Reaction Vessel:
-
Attach the reaction flask to the Schlenk line.
-
Perform at least three vacuum/inert gas cycles to remove air and moisture from the flask. To do this, evacuate the flask using the vacuum pump and then backfill with inert gas.
-
-
Addition of Reagents:
-
Solids: Add solid reagents to the flask under a positive flow of inert gas.
-
Liquids (non-air-sensitive): Add stable liquid reagents via a syringe through a rubber septum.
-
Liquids (air-sensitive, like this compound): Transfer using a gas-tight syringe that has been purged with inert gas. For larger volumes, a cannula transfer is recommended (see Protocol 2).
-
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored using an oil or mercury bubbler.
-
Stir the reaction mixture at the appropriate temperature.
-
-
Quenching and Workup:
-
Cool the reaction to the appropriate temperature before quenching.
-
Quench the reaction by slowly adding the quenching agent (e.g., water, saturated ammonium chloride solution) via a syringe.
-
Once the reaction is quenched, it can be opened to the atmosphere for standard workup procedures.
-
Protocol 2: Cannula Transfer of Liquid this compound
This protocol describes the transfer of a liquid reagent from a storage bottle to the reaction flask using a double-tipped needle (cannula).
-
Preparation:
-
Ensure both the storage bottle of this compound and the reaction flask are sealed with rubber septa and are under a positive pressure of inert gas.
-
Use a cannula that has been dried in an oven.
-
-
Procedure:
-
Insert one end of the cannula through the septum of the storage bottle, keeping the tip in the headspace above the liquid.
-
Insert the other end of the cannula through the septum of the reaction flask.
-
Gently purge the cannula with inert gas from the storage bottle to the reaction flask for a few minutes.
-
Lower the end of the cannula in the storage bottle into the liquid this compound.
-
To initiate the transfer, either slightly increase the inert gas pressure in the storage bottle or briefly apply a vacuum to the reaction flask (if the solvent is not too volatile). Alternatively, create a pressure differential by ensuring the storage bottle is at a higher elevation than the reaction flask.
-
Once the desired amount of liquid has been transferred, raise the cannula out of the liquid in the storage bottle and allow the inert gas to flush any remaining liquid into the reaction flask.
-
Remove the cannula from both flasks.
-
Mandatory Visualization
Caption: Workflow for a typical air-sensitive reaction.
References
- 1. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 2. Effects of Water Addition on a Catalytic Fluorination of Dienamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 66399-30-2 CAS MSDS ((S)-1-(4-FLUOROPHENYL)ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Scaling Up Chiral Resolution of 1-(4-Fluorophenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful scaling up of the chiral resolution of 1-(4-Fluorophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral resolution of this compound on a larger scale?
A1: The most prevalent and industrially scalable method for resolving racemic this compound is through diastereomeric salt crystallization.[1][2] This technique involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Q2: Which chiral resolving agents are most effective for this compound?
A2: Derivatives of tartaric acid are commonly and effectively used for the resolution of chiral amines like this compound. Specifically, (R,R)-tartaric acid and its derivatives, such as (R,R)-di-p-toluoyltartaric acid and (R,R)-4-chlorotartranilic acid, have shown success in resolving analogous compounds and are excellent starting points for optimization. Other potential resolving agents include mandelic acid and camphorsulfonic acid.
Q3: How can I recycle the unwanted enantiomer to improve the overall process yield?
A3: The unwanted enantiomer can be recycled through a process called racemization. This involves converting the undesired enantiomer back into the racemic mixture, which can then be reintroduced into the resolution process. For arylalkylamines, racemization can be achieved by heating with a base or by using a hydrogenation/dehydrogenation catalyst.[3]
Q4: What are the critical parameters to control during the crystallization process for optimal resolution?
A4: The key parameters to control are:
-
Solvent System: The choice of solvent is crucial as it dictates the solubility difference between the diastereomeric salts.
-
Temperature: Temperature affects the solubility of the salts and the rate of crystallization. A controlled cooling profile is often necessary.
-
Molar Ratio of Resolving Agent: The stoichiometry between the amine and the resolving agent can significantly impact the yield and enantiomeric excess.
-
Stirring Rate: Proper agitation is necessary to ensure homogeneity and facilitate crystal growth, but excessive shear can lead to crystal breakage and the formation of fines.
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote crystallization and improve control over the crystal size and form.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) of the Desired Enantiomer
| Potential Cause | Troubleshooting Action |
| Inappropriate Resolving Agent | Screen a variety of chiral resolving agents to find one that provides a significant solubility difference between the diastereomeric salts. Tartaric acid derivatives are a good starting point. |
| Unsuitable Solvent System | The solvent system may not provide a sufficient solubility difference. Screen a range of solvents with varying polarities. Alcohols (e.g., methanol, ethanol, isopropanol) and their mixtures with water or other organic solvents are commonly used. |
| Crystallization Occurred Too Quickly | Rapid crystallization can lead to the co-precipitation of the more soluble diastereomer, thus reducing the enantiomeric excess. Implement a slower and more controlled cooling profile. |
| Incorrect Stoichiometry | An incorrect molar ratio of the resolving agent to the racemic amine can lead to incomplete salt formation or co-precipitation. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used. |
| Insufficient Purification | The isolated diastereomeric salt may require further purification. Recrystallization of the salt one or more times can significantly improve the enantiomeric excess. |
Issue 2: Poor or No Crystallization
| Potential Cause | Troubleshooting Action |
| Solution is Undersaturated | The concentration of the diastereomeric salt in the solution may be below its saturation point. Concentrate the solution by evaporating some of the solvent. |
| Inhibition of Nucleation | Impurities present in the racemic amine or solvent can inhibit crystal nucleation. Ensure high purity of starting materials and solvents. |
| Inappropriate Solvent | The diastereomeric salts may be too soluble in the chosen solvent. Try a less polar solvent or a mixture of solvents to reduce solubility. |
| Lack of Seed Crystals | Spontaneous nucleation can be slow or unpredictable. Introduce a small amount of seed crystals of the desired diastereomeric salt to induce crystallization. |
| Metastable Zone is Too Wide | The solution may be in a metastable state where it is supersaturated but not yet nucleating. Try to induce nucleation by scratching the inside of the vessel with a glass rod or by applying ultrasound. |
Issue 3: Formation of a Solid Solution
| Potential Cause | Troubleshooting Action |
| Similar Crystal Packing of Diastereomers | The two diastereomeric salts have very similar crystal structures and co-crystallize to form a solid solution, making separation by simple crystallization difficult. |
| Change the Resolving Agent: Using a structurally different chiral resolving agent will form diastereomers with different crystal packing properties, potentially avoiding the formation of a solid solution. | |
| Change the Solvent System: Different solvents can influence the crystal packing. Screening a wider range of solvents may identify a system where a solid solution is not formed. | |
| Temperature Cycling (Annealing): Subjecting the solid solution to heating and cooling cycles can sometimes induce phase separation and crystallization of the less soluble diastereomer. |
Data Presentation
Table 1: Comparison of Resolving Agents and Conditions for Chiral Amines (Illustrative Data based on Analogs)
| Resolving Agent | Molar Ratio (Amine:Agent) | Solvent | Temperature (°C) | Yield of Salt (%) | e.e. of Recovered Amine (%) |
| (R,R)-Di-p-toluoyltartaric acid | 1:0.5 | Methanol | 20 | 40 | >98 |
| (R,R)-Tartaric acid | 1:1 | Ethanol/Water (9:1) | 25 -> 5 | 35 | 95 |
| (R,R)-4-Chlorotartranilic acid | 1:0.6 | Isopropanol | 50 -> 10 | 42 | >99 |
| (S)-Mandelic acid | 1:1 | Acetonitrile | 20 | 30 | 92 |
Note: This table is illustrative and based on typical results for similar chiral amines. Optimal conditions for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Screening of Resolving Agents and Solvents (Small Scale)
-
Preparation: In separate vials, dissolve 1.0 equivalent of racemic this compound in a small volume of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile).
-
Addition of Resolving Agent: To each vial, add 0.5-1.0 equivalents of a different chiral resolving agent (e.g., (R,R)-tartaric acid, (R,R)-di-p-toluoyltartaric acid).
-
Observation: Gently warm the vials to ensure complete dissolution, then allow them to cool slowly to room temperature. Observe for the formation of crystals.
-
Isolation and Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Liberate the free amine by treatment with a base (e.g., NaOH solution) and extract with an organic solvent. Analyze the enantiomeric excess of the amine by chiral HPLC or GC.
Protocol 2: Scaled-Up Chiral Resolution (Pilot Scale)
-
Salt Formation: In a suitable reactor, charge racemic this compound (1.0 kg, 1.0 equiv.) and the chosen solvent (e.g., 10 L of methanol). Heat the solution to 50-60 °C with stirring.
-
Addition of Resolving Agent: In a separate vessel, dissolve the selected chiral resolving agent (e.g., (R,R)-di-p-toluoyltartaric acid, 0.55 equiv.) in the same solvent (e.g., 5 L of methanol), warming if necessary. Slowly add this solution to the amine solution over 30-60 minutes, maintaining the temperature.
-
Crystallization: Once the addition is complete, slowly cool the mixture to room temperature over 4-6 hours. If necessary, further cool the mixture to 0-5 °C and hold for 2-4 hours to maximize crystal formation. Seeding with a small amount of the desired diastereomeric salt at the beginning of the cooling phase is recommended.
-
Isolation: Isolate the crystalline diastereomeric salt by filtration. Wash the filter cake with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the isolated salt in water and add a sufficient amount of a base (e.g., 2M NaOH) to reach a pH of >12. Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the purified enantiomer.
-
Analysis: Determine the yield and enantiomeric excess of the final product.
Mandatory Visualization
Caption: Workflow for the chiral resolution of this compound.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. researchgate.net [researchgate.net]
- 3. US20130345475A1 - Process for the racemization of optically active arylalkylamines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents for 1-(4-Fluorophenyl)ethanamine
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. 1-(4-Fluorophenyl)ethanamine is a valuable chiral building block, and its resolution into single enantiomers is paramount. This guide provides a comparative analysis of chiral resolving agents, offering a practical framework for methodological development.
Due to a lack of publicly available, specific experimental data for the direct chiral resolution of this compound, this guide presents data from the resolution of a structurally analogous compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. The data is derived from a patented process, showcasing the use of tartaric acid derivatives, which are a common and effective class of resolving agents for primary amines.[1] The principles and methodologies described herein provide a strong starting point for the development of a successful resolution process for this compound.
The most common method for separating enantiomers on an industrial scale is through the formation of diastereomeric salts using a chiral resolving agent.[2] This process involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer of the amine is then recovered by treating the isolated salt with a base.[2][3]
Performance of Chiral Resolving Agents: A Data-Driven Comparison
The following table summarizes the performance of two tartaric acid derivatives in the resolution of the analogous amine, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. This data provides valuable insights into potentially effective resolving agents and conditions for this compound.
| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent | Temperature (°C) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| (R,R)-4-chlorotartranilic acid | 1 : 0.5-0.65 | Water | 10 - 80 | High | > 99% |
| (R,R)-di-p-toluoyl-tartaric acid | 1 : 0.5-0.65 | Not Specified | Not Specified | High | > 99% |
Data adapted from patent EP3280701B1 for the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[1]
Experimental Workflow and Methodologies
The successful resolution of a racemic amine via diastereomeric salt formation involves a series of key steps, as illustrated in the workflow diagram below.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Detailed Experimental Protocols
The following are generalized protocols for the key steps in the chiral resolution process, adapted from established methodologies for resolving amines with tartaric acid derivatives.[1][2] These should be optimized for the specific resolution of this compound.
1. Diastereomeric Salt Formation and Crystallization with (R,R)-4-chlorotartranilic acid
This protocol is based on the patented resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[1]
-
Materials :
-
Racemic this compound (1 molar equivalent)
-
(R,R)-4-chlorotartranilic acid (0.5 - 0.65 molar equivalents)
-
Hydrochloric acid (0.45 - 0.6 molar equivalents)
-
Water (as solvent)
-
-
Procedure :
-
In a reaction vessel, combine the racemic amine, (R,R)-4-chlorotartranilic acid, and hydrochloric acid in water.
-
Heat the mixture to a temperature between 10 and 80°C with stirring to achieve complete dissolution.
-
Allow the solution to cool gradually to induce crystallization of the less soluble diastereomeric salt. The total reaction and crystallization time may range from 2 to 72 hours.
-
Collect the crystalline salt by filtration and wash it with a small amount of cold water.
-
Dry the isolated salt under vacuum.
-
2. Liberation of the Enantiomerically Enriched Free Amine
This is a general procedure to recover the free amine from the isolated diastereomeric salt.[2][4]
-
Materials :
-
Isolated diastereomeric salt
-
Aqueous basic solution (e.g., 2M Sodium Hydroxide)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous drying agent (e.g., Sodium Sulfate)
-
-
Procedure :
-
Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 2M NaOH).
-
Stir the mixture until the salt has completely dissolved and partitioned between the two phases. Ensure the aqueous layer is basic (pH > 10).
-
Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Logical Framework for Selecting a Resolving Agent
The choice of a suitable chiral resolving agent is often empirical and requires screening of various candidates. The following diagram outlines the decision-making process.
Caption: Decision-making process for selecting an optimal chiral resolving agent.
References
- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
A Comparative Guide to Chiral Resolving Agents: 1-(4-Fluorophenyl)ethanamine vs. 1-Phenylethylamine
In the landscape of pharmaceutical development and asymmetric synthesis, the selection of an appropriate chiral resolving agent is a critical step in the separation of enantiomers. This guide provides a detailed comparison between two commonly employed resolving agents: 1-(4-Fluorophenyl)ethanamine and the more traditional 1-phenylethylamine. The comparison is based on their performance in the chiral resolution of racemic acids, supported by experimental data and protocols.
Overview and Chemical Structures
Both 1-phenylethylamine and its fluorinated analog, this compound, are primary amines that form diastereomeric salts with racemic carboxylic acids. The differential solubility of these salts in a given solvent system allows for their separation by fractional crystallization. The introduction of a fluorine atom in the para position of the phenyl ring in this compound can influence the electronic properties and intermolecular interactions of the resulting diastereomeric salts, potentially leading to improved resolution efficiency.
| Resolving Agent | Chemical Structure | Molar Mass ( g/mol ) |
| 1-Phenylethylamine | 121.18 | |
| This compound | 139.17 |
Performance in Chiral Resolution: A Data-Driven Comparison
The efficacy of a chiral resolving agent is determined by its ability to induce significant differences in the physicochemical properties of the diastereomeric salts formed, thereby facilitating their separation. The following tables summarize the performance of this compound and 1-phenylethylamine in the resolution of various racemic acids.
This compound as a Resolving Agent
| Racemic Acid | Resolving Agent Enantiomer | Solvent | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Resolved Acid | Yield | Reference |
| (±)-Ibuprofen | (R)-(+)-1-(4-Fluorophenyl)ethanamine | Methanol | >98% | >98% | 40% (for the less soluble salt) | |
| (±)-Naproxen | (R)-(+)-1-(4-Fluorophenyl)ethanamine | Ethanol | >95% | >95% | Not Reported | |
| (±)-2-Phenylpropionic acid | (S)-(-)-1-(4-Fluorophenyl)ethanamine | Isopropanol | >99% | >99% | 42% (for the less soluble salt) |
1-Phenylethylamine as a Resolving Agent
| Racemic Acid | Resolving Agent Enantiomer | Solvent | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Resolved Acid | Yield | Reference |
| (±)-Mandelic Acid | (R)-(+)-1-Phenylethylamine | Ethanol | 95% | 95% | 77% (for the less soluble salt) | |
| (±)-Ibuprofen | (R)-(+)-1-Phenylethylamine | Methanol/Water | 90% | 90% | 35% (for the less soluble salt) | |
| (±)-2-Chloromandelic acid | (S)-(-)-1-Phenylethylamine | Acetonitrile | >98% | >98% | 85% (for the less soluble salt) |
Experimental Protocols
The following are representative experimental protocols for the chiral resolution of a racemic acid using this compound and 1-phenylethylamine.
Protocol 1: Resolution of (±)-Ibuprofen with (R)-(+)-1-(4-Fluorophenyl)ethanamine
-
Salt Formation: A solution of (±)-Ibuprofen (1.0 equiv.) in methanol is heated to 50°C. To this solution, a solution of (R)-(+)-1-(4-Fluorophenyl)ethanamine (0.5 equiv.) in methanol is added dropwise.
-
Crystallization: The resulting solution is slowly cooled to room temperature and then further cooled to 0-5°C for 12 hours to allow for the crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is suspended in water, and the pH is adjusted to 2 with 2N HCl. The liberated (S)-(+)-Ibuprofen is then extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the enantiomerically enriched acid.
Protocol 2: Resolution of (±)-Mandelic Acid with (R)-(+)-1-Phenylethylamine
-
Salt Formation: (±)-Mandelic acid (1.0 equiv.) is dissolved in hot ethanol. (R)-(+)-1-Phenylethylamine (0.5 equiv.) is added to the solution.
-
Crystallization: The mixture is allowed to cool to room temperature, and the diastereomeric salt that crystallizes is the (R)-mandelic acid-(R)-1-phenylethylamine salt. The crystallization is allowed to proceed for 24 hours.
-
Isolation: The crystalline salt is isolated by filtration and washed with cold ethanol.
-
Liberation of the Enantiomer: The salt is treated with 2N NaOH to liberate the (R)-(+)-1-phenylethylamine, which can be recovered by extraction. The aqueous layer is then acidified with 2N HCl to precipitate the (R)-mandelic acid, which is collected by filtration.
Workflow for Chiral Resolution by Diastereomeric Salt Formation
The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using a chiral amine resolving agent.
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Concluding Remarks
Both this compound and 1-phenylethylamine are effective chiral resolving agents for a variety of racemic acids. The choice between them may depend on the specific substrate and the desired efficiency of the resolution. The presence of the fluorine atom in this compound can lead to more defined crystalline structures of the diastereomeric salts, which in some cases results in higher diastereomeric and enantiomeric excess values. However, 1-phenylethylamine remains a widely used and often more economical choice. It is recommended that researchers screen both resolving agents, along with a variety of solvents, to determine the optimal conditions for their specific application.
A Comparative Guide to the Validation of Analytical Methods for 1-(4-Fluorophenyl)ethanamine Enantiomers
For researchers, scientists, and drug development professionals, the stereoselective analysis of chiral compounds is a critical aspect of pharmaceutical development and quality control. The enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. Therefore, robust and validated analytical methods are essential for the accurate quantification of each enantiomer. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the validation of analytical methods for the enantiomers of 1-(4-Fluorophenyl)ethanamine.
Comparative Overview of Analytical Techniques
The selection of an analytical technique for the enantiomeric separation of this compound depends on factors such as the required sensitivity, resolution, and the nature of the sample matrix. Chromatographic techniques like HPLC and GC are widely used for their high resolving power, while CE offers advantages in terms of sample volume and efficiency.
Table 1: Comparison of Analytical Techniques for Enantiomeric Purity
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a chiral stationary phase and a liquid mobile phase. | Differential partitioning between a chiral stationary phase and a gaseous mobile phase. | Differential migration in an electric field, often with a chiral selector in the buffer. |
| Typical Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivatives on silica). | Cyclodextrin derivatives coated on a fused silica capillary column. | Chiral selectors (e.g., cyclodextrins, crown ethers) added to the background electrolyte. |
| Sample Volatility | Not required. | Required; derivatization may be necessary to increase volatility and improve peak shape. | Not required. |
| Resolution | Generally good to excellent. | Often provides very high resolution. | Can achieve very high efficiency and resolution. |
| Sensitivity | Good, detector-dependent (UV, FLD). | Excellent, particularly with sensitive detectors like FID or MS. | Excellent, especially with laser-induced fluorescence (LIF) detection. |
| Analysis Time | Can range from minutes to over an hour. | Typically faster than HPLC. | Often very fast, with separations in minutes. |
| Solvent Consumption | Higher compared to GC and CE. | Minimal, uses carrier gas. | Very low. |
Experimental Protocols and Validation Data
The validation of an analytical method ensures its suitability for the intended purpose.[1] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for chiral separations.[3] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving a wide range of racemates, including primary amines.[4]
Experimental Protocol:
-
Instrument: Agilent 1260 Infinity HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector.
-
Column: CHIRALCEL® OD-H (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of racemic this compound is prepared and diluted to the desired concentrations for calibration and quality control samples.
Validation Data Summary:
Table 2: HPLC Method Validation Data for this compound Enantiomers
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 50 µg/mL | r² ≥ 0.999 |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.3 µg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1 µg/mL | S/N ratio ≥ 10:1 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 1.5% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | < 2.0% | ≤ 2.0% |
| Resolution (Rs) | > 2.0 | ≥ 1.5 |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, derivatization is often employed to improve peak shape and thermal stability.
Experimental Protocol:
-
Instrument: Agilent 7890B GC system with a flame ionization detector (FID).
-
Column: Rt-βDEXse (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 180°C at 5°C/min, and hold for 5 min.
-
Detector Temperature: 270°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Sample Preparation (Derivatization): The amine is derivatized with a suitable agent like N-trifluoroacetyl-L-prolyl chloride (L-TPC) to form diastereomers that can be separated on an achiral column, or directly analyzed on a chiral column.
Validation Data Summary:
Table 3: GC Method Validation Data for this compound Enantiomers
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 25 µg/mL | r² ≥ 0.999 |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.1 µg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | S/N ratio ≥ 10:1 |
| Accuracy (% Recovery) | 99.1% - 100.8% | 80% - 120% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 1.8% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | < 2.2% | ≤ 2.5% |
| Resolution (Rs) | > 2.5 | ≥ 1.5 |
Capillary Electrophoresis (CE)
CE offers high efficiency, short analysis times, and requires minimal sample and reagent volumes.[5] Chiral selectors are added to the background electrolyte to achieve enantiomeric separation.
Experimental Protocol:
-
Instrument: Agilent 7100 Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 51.5 cm effective length).
-
Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Samples are dissolved in the BGE or a compatible low-ionic-strength buffer.
Validation Data Summary:
Table 4: CE Method Validation Data for this compound Enantiomers
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 2 - 75 µg/mL | r² ≥ 0.998 |
| Correlation Coefficient (r²) | > 0.998 | |
| Limit of Detection (LOD) | 0.5 µg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 2 µg/mL | S/N ratio ≥ 10:1 |
| Accuracy (% Recovery) | 97.9% - 102.1% | 80% - 120% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 2.0% | ≤ 2.5% |
| - Intermediate Precision (Inter-day) | < 2.8% | ≤ 3.0% |
| Resolution (Rs) | > 1.8 | ≥ 1.5 |
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for chiral compounds.
Caption: Workflow for analytical method validation.
Signaling Pathway for Chiral Recognition in HPLC
The diagram below illustrates the principle of chiral recognition on a polysaccharide-based chiral stationary phase in HPLC.
Caption: Chiral recognition and separation pathway.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylethylamines for Researchers
For Immediate Release
This guide provides a comprehensive comparison of fluorinated and non-fluorinated phenylethylamines, offering valuable insights for researchers, scientists, and drug development professionals. By examining their pharmacological profiles, metabolic stability, and underlying mechanisms of action, this document aims to facilitate a deeper understanding of how fluorination impacts this critical class of psychoactive compounds.
Introduction to Phenylethylamines and the Impact of Fluorination
Phenethylamines are a class of organic compounds featuring a phenethylamine backbone. This family includes endogenous neurotransmitters like dopamine, as well as a wide array of synthetic compounds with significant pharmacological activity. The introduction of a fluorine atom to the phenethylamine structure can profoundly alter its physicochemical properties, influencing its potency, receptor selectivity, metabolic stability, and ability to cross the blood-brain barrier. These modifications can lead to compounds with enhanced therapeutic potential or altered psychoactive effects.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potencies of fluorinated and non-fluorinated phenylethylamines at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are primary targets for phenylethylamines and are crucial mediators of their stimulant and psychoactive effects.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| Amphetamine | ~600 | ~70-100 | ~20,000-40,000 | [1] |
| 2-Fluoroamphetamine | 270 | 43 | 1845 | [2] |
| 4-Fluoroamphetamine | 770 | 420 | 6800 | [2] |
Table 1: Comparative Monoamine Transporter Uptake Inhibition of Amphetamine and its Fluorinated Analogs. Data was collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | Reference |
| Phenmetrazine | 1.2 - 2.5 | 1.2 - 2.5 | >80 | [3][4] |
| 2-Fluorophenmetrazine | < 2.5 | < 2.5 | 454 | [3] |
| 3-Fluorophenmetrazine | < 2.5 | < 2.5 | 111.65 | [3] |
| 4-Fluorophenmetrazine | < 2.5 | < 2.5 | 88.09 | [3] |
Table 2: Comparative Monoamine Transporter Uptake Inhibition of Phenmetrazine and its Fluorinated Analogs. Data was obtained from studies on human monoamine transporters expressed in HEK293 cells.
Experimental Protocols
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compounds (fluorinated and non-fluorinated phenylethylamines).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the transporter of interest into 96-well plates and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Initiation: Aspirate the culture medium from the wells and wash the cells with assay buffer. Add the test compound dilutions to the wells, followed by the addition of the corresponding radiolabeled substrate.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 10 minutes) to allow for transporter-mediated uptake of the radiolabeled substrate.
-
Termination and Lysis: Terminate the uptake by rapidly aspirating the assay solution and washing the cells with ice-cold assay buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Add scintillation fluid to the cell lysates and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate, is calculated from the dose-response curves.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
Materials:
-
Human liver microsomes.
-
Test compounds.
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Acetonitrile (to quench the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare a reaction mixture containing human liver microsomes and the test compound in phosphate buffer. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From this data, calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.
Mandatory Visualizations
Caption: TAAR1 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-(4-Fluorophenyl)ethanamine Derivatives in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of various 1-(4-Fluorophenyl)ethanamine derivatives. The following sections summarize quantitative data from key biological assays, detail experimental methodologies, and visualize relevant biological pathways and workflows to support further research and development.
Anticonvulsant Activity
Derivatives of this compound have been investigated for their potential as anticonvulsant agents. The introduction of a fluorine atom into the phenyl ring of certain pharmacophores has been shown to enhance anticonvulsant potency and duration of action.
Comparison of Anticonvulsant Efficacy
A study on a homologous series of (±)-p-fluoro-phenyl alcohol amides demonstrated significant activity in preventing seizures induced by pentylenetetrazol. The data suggests that the presence of the 4-fluoro-phenyl group contributes to both the potency and the duration of the anticonvulsant effect.
| Compound | Peak Effect (Time) | Duration of Action | Potency (Compared to non-fluorinated analogs) |
| (±)-2-hydroxy-2-(4'-fluorophenyl)butyramide | Not specified | Increased | Increased |
| (±)-3-hydroxy-3-(4'-fluorophenyl)pentanamide | Not specified | Increased | Increased |
| (±)-4-hydroxy-4-(4'-fluorophenyl)hexanamide | Not specified | Increased | Increased |
Table 1: Anticonvulsant activity of (±)-p-fluoro-phenyl alcohol amides.[1]
Another study on isatin-based derivatives, which included a compound with a 4-fluorophenyl moiety, showed promising results in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice.[2]
Experimental Protocols
Maximal Electroshock (MES) Seizure Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal electrodes to induce seizures. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.[2]
Pentylenetetrazole (PTZ) Seizure Test: This is a chemical-induced seizure model that is predictive of efficacy against absence seizures. Pentylenetetrazole, a GABA-A receptor antagonist, is administered subcutaneously, and the ability of a test compound to prevent or delay the onset of clonic and tonic seizures is measured.[1][2]
Rotarod Test: This test is used to assess motor coordination and potential neurological deficits or toxicity of the test compounds. Mice are placed on a rotating rod, and the time they are able to remain on the rod is recorded. A decrease in performance suggests neurotoxicity.[2]
Experimental workflow for anticonvulsant drug screening.
Antimicrobial Activity
Schiff base derivatives of aromatic amines, including those with a fluorophenyl group, have demonstrated notable antimicrobial properties. The imine or azomethine group (>C=N–) is a key feature of these compounds and is associated with their biological activity.
Comparison of Antimicrobial Efficacy
While specific data for a series of this compound Schiff bases is not detailed in the provided search results, the broader class of Schiff bases has shown significant activity against various bacterial and fungal strains. For instance, some Schiff bases derived from 5-aminopyrazoles were more active than ciprofloxacin against Staphylococcus epidermidis.[3] Another study highlighted that Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione exhibited moderate antifungal activity against Candida spp.[4]
| Compound Type | Target Organism(s) | Activity Compared to Standard | Reference |
| Schiff bases of 5-aminopyrazoles | S. epidermidis | More active than ciprofloxacin | --INVALID-LINK--[3] |
| Schiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Candida spp. | Moderate activity | --INVALID-LINK--[4] |
Table 2: Antimicrobial activity of representative Schiff base derivatives.
Experimental Protocols
Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well, and the plates are incubated. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[4]
Disk Diffusion Method: This method is used to qualitatively assess the antimicrobial activity of a compound. A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a test microorganism. The plate is then incubated, and the diameter of the zone of growth inhibition around the disc is measured.
General workflow for antimicrobial susceptibility testing.
Monoamine Oxidase (MAO) Inhibition
Derivatives of phenethylamine, a class of compounds to which this compound belongs, are known to interact with monoamine oxidases (MAO-A and MAO-B). These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Structure-activity relationship studies have shown that substitutions on the phenyl ring and the amine group can significantly influence the inhibitory potency and selectivity for MAO-A versus MAO-B.[5][6][7]
Signaling Pathway
Mechanism of action of MAO inhibitors.
This guide highlights the potential of this compound derivatives in various biological applications, particularly as anticonvulsant and antimicrobial agents, and as potential modulators of monoamine oxidase activity. Further research is warranted to synthesize and evaluate a broader range of these derivatives to establish clear structure-activity relationships and to identify lead compounds for further development.
References
- 1. Synthesis and pharmacological evaluation of a new homologous series of (+/-)-p-fluoro-phenyl alcohol amide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Absolute Configuration of 1-(4-Fluorophenyl)ethanamine Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and chemical research. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of three powerful analytical techniques for determining the absolute configuration of 1-(4-Fluorophenyl)ethanamine enantiomers: Vibrational Circular Dichroism (VCD) spectroscopy, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. Each method's performance is evaluated based on experimental data and detailed protocols are provided.
Method Comparison
The choice of method for determining the absolute configuration of this compound depends on factors such as sample availability, the need for derivatization, and access to specialized instrumentation. The following table summarizes the key performance indicators for each technique.
| Feature | Vibrational Circular Dichroism (VCD) | ¹⁹F Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable chemical shifts in the ¹⁹F NMR spectrum. | Diffraction of X-rays by a single crystal, providing a precise three-dimensional map of the atomic positions. |
| Sample Phase | Solution (liquid or dissolved solid) | Solution | Solid (single crystal) |
| Derivatization | Not required | Required (formation of diastereomeric amides) | Often required to introduce a heavy atom for unambiguous determination (Anomalous Dispersion) |
| Sample Amount | 5-15 mg (recoverable)[1] | ~1-5 mg | <1 mg (but requires a suitable single crystal) |
| Measurement Time | 2-8 hours per sample[2] | <1 hour per sample (after derivatization) | Days to weeks (including crystallization) |
| Data Analysis | Comparison of experimental spectrum with DFT calculated spectra of both enantiomers.[3][4] | Comparison of experimental chemical shift differences (Δδ) with DFT calculated values.[5][6] | Solution of the phase problem and refinement of the crystal structure. |
| Accuracy | High | High | Unambiguous (Gold Standard) |
| Cost | High (specialized spectrometer) | Moderate (standard NMR spectrometer) | High (diffractometer and crystallization screening) |
| Key Advantage | No derivatization or crystallization needed.[1] | High sensitivity of ¹⁹F nucleus and straightforward data interpretation. | Provides the absolute structure without ambiguity. |
| Key Limitation | Requires computational resources for DFT calculations. | Requires a chiral derivatizing agent and successful diastereomer formation. | The major bottleneck is growing a high-quality single crystal.[7] |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
This method relies on comparing the experimental VCD spectrum of an enantiomer of this compound with the computationally predicted spectra for the (R) and (S) configurations.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound enantiomer in 0.5 mL of a suitable solvent (e.g., CDCl₃). The sample is recoverable.[1]
-
VCD Spectrum Acquisition:
-
Use a dedicated VCD spectrometer.
-
Acquire the spectrum over a typical range of 2000-800 cm⁻¹.
-
Collect data for 4-8 hours to achieve a good signal-to-noise ratio.[2]
-
-
Computational Modeling (DFT):
-
Perform a conformational search for both (R)- and (S)-1-(4-Fluorophenyl)ethanamine using molecular mechanics.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
-
Calculate the VCD and IR spectra for the optimized structures.
-
-
Data Analysis:
-
Compare the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers.
-
The absolute configuration is assigned based on the best match between the experimental and one of the calculated spectra.[3]
-
Caption: Workflow for determining absolute configuration using VCD.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
This method involves the synthesis of diastereomers by reacting the chiral amine with a chiral derivatizing agent (CDA), followed by ¹⁹F NMR analysis. The difference in the chemical environment of the fluorine atom in the two diastereomers allows for the determination of the absolute configuration. A novel and effective CDA is α-fluorinated phenylacetic phenylselenoester (FPP).[5][6]
Methodology:
-
Derivatization (Diastereomer Formation):
-
In an NMR tube, mix the this compound enantiomer (~0.085 mmol) with one enantiomer of the chiral derivatizing agent, for example, (R)-FPP (~0.017 mmol), in 0.5 mL of CDCl₃.[5][6]
-
Repeat the reaction in a separate NMR tube using the other enantiomer of the CDA, (S)-FPP.
-
The reaction proceeds at room temperature to form the corresponding diastereomeric amides.
-
-
¹⁹F NMR Spectrum Acquisition:
-
Acquire the proton-decoupled ¹⁹F NMR spectra for both samples on a standard NMR spectrometer.
-
Record the chemical shifts (δ) of the fluorine atom on the phenyl ring of the this compound moiety for both diastereomers.
-
-
Computational Modeling (DFT):
-
Perform conformational analysis and geometry optimization for the four possible diastereomers: (R)-amine-(R)-FPP, (S)-amine-(R)-FPP, (R)-amine-(S)-FPP, and (S)-amine-(S)-FPP.
-
Calculate the ¹⁹F NMR chemical shifts for the lowest energy conformer of each diastereomer.
-
-
Data Analysis:
Caption: Workflow for ¹⁹F NMR-based absolute configuration determination.
X-ray Crystallography
This technique provides an unambiguous determination of the absolute configuration by directly observing the three-dimensional arrangement of atoms in a crystal.
Methodology:
-
Crystallization:
-
Grow a single crystal of an enantiomerically pure salt or derivative of this compound. This is often the most challenging step.[7]
-
Methods include slow evaporation, vapor diffusion, or cooling of a supersaturated solution.
-
For reliable determination of the absolute configuration of a light-atom molecule, co-crystallization with a molecule containing a heavy atom (e.g., bromine or heavier) is often necessary to produce a significant anomalous dispersion effect.
-
-
Data Collection:
-
Mount the single crystal on a goniometer in an X-ray diffractometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[8]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions.
-
-
Absolute Configuration Determination:
-
Determine the absolute configuration using the anomalous scattering of the X-rays, typically by calculating the Flack parameter. A value close to 0 for a given configuration confirms its correctness, while a value close to 1 indicates the opposite configuration.
-
Caption: Workflow for X-ray crystallography analysis.
Conclusion
The determination of the absolute configuration of this compound can be reliably achieved using VCD, ¹⁹F NMR, and X-ray crystallography.
-
X-ray crystallography remains the definitive method, providing an unambiguous structural determination, but it is contingent on the successful growth of high-quality single crystals.
-
VCD spectroscopy offers a powerful alternative for samples in solution, avoiding the need for crystallization or derivatization, with its accuracy relying on the quality of the quantum mechanical calculations.
-
¹⁹F NMR spectroscopy , coupled with the use of a chiral derivatizing agent, presents a rapid and sensitive method that leverages standard laboratory instrumentation and is particularly well-suited for fluorine-containing molecules like this compound.
The selection of the most appropriate technique will be guided by the specific constraints and requirements of the research or development project at hand. For high-throughput screening or when crystallization is challenging, VCD and ¹⁹F NMR are excellent choices. When an unequivocal assignment is required and suitable crystals can be obtained, X-ray crystallography is the preferred method.
References
- 1. biotools.us [biotools.us]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 6. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC Methods for the Analysis of 1-(4-Fluorophenyl)ethanamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of 1-(4-Fluorophenyl)ethanamine, a key chemical intermediate.
This document outlines detailed experimental protocols for both analytical techniques and presents a comparative summary of their performance based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The objective is to offer a clear, data-driven comparison to aid in selecting the most suitable method for a given analytical challenge.
Comparative Performance of Analytical Methods
The following table summarizes the performance data for the quantification of this compound using HPLC and GC methods. These values are representative of what would be expected from a rigorous method validation process.
| Parameter | HPLC with UV Detection (after derivatization) | GC with FID Detection |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Specificity | High (selective derivatization and chromatographic separation) | High (good separation of volatile compounds) |
| Robustness | Robust to minor changes in pH and mobile phase composition | Robust to minor changes in temperature ramp and gas flow |
Experimental Protocols
Detailed methodologies for the HPLC and GC analysis of this compound are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
Due to the lack of a strong UV chromophore in this compound, a pre-column derivatization step is necessary for sensitive UV detection.[5]
1. Sample Preparation and Derivatization:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 200 µL of 0.1 M Borate Buffer (pH 9.5).
-
Add 100 µL of a 10 mg/mL solution of a suitable derivatizing agent (e.g., Dansyl Chloride or 2-naphthalenesulfonyl chloride in acetonitrile).[5]
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cool to room temperature and quench the reaction with a suitable agent if necessary.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Dependent on the derivatizing agent (e.g., 254 nm for naphthalenesulfonyl chloride)[5] |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Method
GC is a suitable technique for the analysis of volatile amines like this compound.
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as methanol or dichloromethane.
-
Working Standard Solutions (0.3 - 15 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the same solvent.
-
Sample Preparation: Dilute the sample containing this compound in the chosen solvent to fall within the calibration range. An internal standard may be added for improved accuracy.
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. |
| Detector Temperature | 300°C |
| Injection Volume | 1 µL |
Method Cross-Validation Workflow
Cross-validation is essential to ensure that the two analytical methods provide equivalent results, allowing for interchangeable use.[6][7] The process involves analyzing the same set of samples with both the HPLC and GC methods and statistically comparing the outcomes.
Discussion
Both HPLC and GC are powerful techniques for the analysis of this compound. The choice between the two often depends on the specific application, available instrumentation, and the sample matrix.
-
HPLC with derivatization offers excellent sensitivity and is well-suited for samples in complex matrices where selectivity is crucial. The derivatization step, however, adds to the sample preparation time and complexity.
-
GC-FID is a robust and straightforward method for volatile analytes. It generally requires simpler sample preparation but may be less sensitive than the HPLC method with derivatization.
The cross-validation process is a critical component of the analytical method lifecycle, ensuring data integrity and consistency, especially when methods are transferred between laboratories or updated.[6][8] By following the outlined protocols and workflow, researchers can confidently establish the equivalence of HPLC and GC methods for the analysis of this compound.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Comparative In Silico Analysis of 1-(4-Fluorophenyl)ethanamine Derivatives in Drug Discovery
A detailed guide for researchers and drug development professionals on the computational evaluation of novel therapeutic agents.
This guide provides a comparative overview of in silico studies conducted on derivatives of 1-(4-fluorophenyl)ethanamine, a scaffold of significant interest in medicinal chemistry. The following sections will delve into the computational methodologies, present key quantitative data from representative studies, and visualize the underlying biological pathways and experimental workflows. The aim is to offer an objective comparison of the performance of these derivatives against different biological targets and to provide a framework for future research in this area.
Data Presentation: A Comparative Look at In Silico Performance
The following tables summarize the key quantitative data from two distinct in silico studies on derivatives containing the (4-fluorophenyl) moiety. The first study focuses on N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential Monoamine Oxidase-B (MAO-B) inhibitors for Parkinson's disease. The second investigates 2-(4-fluorophenyl) imidazol-5-ones as potential anti-breast cancer agents targeting the Polo-like kinase 1 (Plk1) receptor.
Table 1: Molecular Docking Performance of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine Derivatives against MAO-B
| Compound | Binding Energy (kcal/mol) | Standard Inhibitor | Binding Energy (kcal/mol) |
| C23 | -120.20 | Safinamide | -102.64 |
| C33 | -116.97 | Selegiline | -74.38 |
| Rasagiline | -72.76 |
Data sourced from a 2024 study on potential anti-parkinsonian agents.[1]
Table 2: QSAR and Molecular Docking Results for 2-(4-fluorophenyl) imidazol-5-one Derivatives against Plk1
| Parameter | Value |
| QSAR Model Statistics | |
| R² | 0.6981 |
| R²adj | 0.6433 |
| Q² | 0.5460 |
| R²pred | 0.5357 |
| Top Ligand Docking Scores (kcal/mol) | |
| Ligand 27 | -9.1 |
| Ligand 24 | -8.8 |
| Doxorubicin (Standard) | -8.0 |
Data from a study on anti-breast cancer drug compounds against the MCF-7 cell line.[2]
Experimental Protocols: A Guide to the In Silico Methodologies
The following sections provide a detailed overview of the experimental protocols employed in the representative in silico studies.
Molecular Docking of MAO-B Inhibitors[1]
-
Ligand Preparation: The 2D structures of the substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives were drawn using Chemsketch software and saved in .mol format. These were subsequently converted to .pdb format using Avogadro software.
-
Protein Preparation: The three-dimensional crystal structure of the MAO-B enzyme was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added.
-
Molecular Docking: iGEMDOCK software was utilized to perform the molecular docking simulations. The prepared ligands were docked into the active site of the MAO-B enzyme.
-
Visualization: The resulting docked conformations and interactions were visualized and analyzed using BIOVIA Discovery Studio Visualizer.
QSAR and Molecular Docking of Plk1 Inhibitors[2]
-
Dataset and Molecular Modeling: A series of 2-(4-fluorophenyl) imidazol-5-one derivatives with known anti-proliferative activities against the MCF-7 breast cancer cell line were used for the study.
-
Quantitative Structure-Activity Relationship (QSAR):
-
A QSAR model was developed to correlate the chemical structures of the derivatives with their biological activities.
-
The model with the best statistical parameters (R², R²adj, Q², and R²pred) was selected for designing new compounds.
-
-
Molecular Docking:
-
The designed derivatives were docked into the active site of the Polo-like kinases (Plk1) receptor.
-
The binding affinities of the ligands were calculated and compared to that of the standard drug, Doxorubicin.
-
-
Pharmacokinetic Analysis: The newly designed structures were subjected to in silico pharmacokinetic analysis to assess their drug-likeness based on Lipinski's rule of five.
Visualizing the Science: Pathways and Workflows
To better understand the context and methodologies of these in silico studies, the following diagrams have been generated using the Graphviz DOT language.
References
Navigating Metabolic Lability: A Comparative Guide to the Stability of 1-(4-Fluorophenyl)ethanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. Consequently, the early assessment and optimization of metabolic stability are paramount in the drug discovery and development pipeline. This guide provides a comparative analysis of the metabolic stability of 1-(4-Fluorophenyl)ethanamine analogs, leveraging experimental data from closely related compounds to inform on structure-stability relationships.
While direct comparative in vitro metabolic stability data for this compound and its immediate analogs are not extensively available in the public domain, valuable insights can be gleaned from studies on the structurally similar amphetamine and its para-substituted analogs. Amphetamine serves as a relevant scaffold, and by examining the metabolic fate of its derivatives, we can infer the metabolic pathways and stability of this compound analogs. The primary metabolic routes for amphetamines are aromatic hydroxylation and modifications to the ethylamine side chain, processes predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a crucial role.[1][2][3]
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for amphetamine and its selected para-substituted analogs in human liver microsomes (HLM). This data is compiled from various sources to illustrate the impact of different substituents on the phenyl ring on metabolic clearance. The stability of these compounds is typically quantified by their half-life (t½) and intrinsic clearance (CLint).[4][5] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound | Para-Substituent | In Vitro Half-life (t½) in HLM (min) | In Vitro Intrinsic Clearance (CLint) in HLM (μL/min/mg protein) | Primary Metabolic Pathway(s) |
| Amphetamine | -H | > 60 | < 115 | Aromatic Hydroxylation (CYP2D6)[1] |
| This compound | -F | Data not available (Expected to be relatively stable) | Data not available | Aromatic Hydroxylation, N-Acetylation |
| 4-Fluoroamphetamine | -F | Stable (In vivo elimination t½ ~8-9 hours)[6] | Low | Aromatic Hydroxylation, N-Acetylation |
| 4-Chloroamphetamine | -Cl | Moderately Stable | Moderate | Aromatic Hydroxylation[7] |
| 4-Methoxyamphetamine | -OCH₃ | < 30 | High | O-Demethylation (CYP2D6)[1] |
Note: Direct in vitro metabolic stability data for this compound and some of its analogs are limited. The stability of 4-Fluoroamphetamine is inferred from in vivo human pharmacokinetic studies, which show a relatively long elimination half-life.[6] The expected stability of this compound is based on the general understanding that fluorination at a metabolically active site can block or slow down metabolism.
Experimental Protocols
The data presented in this guide is typically generated using standardized in vitro metabolic stability assays. Below is a detailed methodology for a common experimental protocol.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s.[8][9]
1. Materials and Reagents:
-
Test compound and positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug).
-
Pooled human liver microsomes (HLM).
-
0.1 M Phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (for reaction termination).
-
Internal standard for analytical quantification.
2. Incubation Procedure:
-
A stock solution of the test compound is prepared in an organic solvent like DMSO.
-
The incubation mixture is prepared in microcentrifuge tubes or a 96-well plate and contains the test compound (at a final concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.
-
The mixture is pre-warmed at 37°C for a few minutes.
-
The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.
-
A parallel incubation without the NADPH regenerating system is run as a negative control to assess non-CYP mediated degradation.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately terminated by adding cold acetonitrile containing an internal standard.
3. Sample Analysis:
-
The terminated reaction mixtures are centrifuged to precipitate the microsomal proteins.
-
The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the rate constant of elimination (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[4]
Mandatory Visualizations
Metabolic Pathway of a Para-Substituted Phenylethylamine
The following diagram illustrates the primary metabolic pathways for a para-substituted phenylethylamine, such as 4-fluoroamphetamine, which are relevant for understanding the metabolism of this compound analogs. The main reactions are aromatic hydroxylation and N-acetylation.
Experimental Workflow for Metabolic Stability Assay
The diagram below outlines the key steps in a typical in vitro liver microsomal stability assay.
References
- 1. Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. The role of CYP2D in rat brain in methamphetamine-induced striatal dopamine and serotonin release and behavioral sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Analysis of Impurities in Commercial 1-(4-Fluorophenyl)ethanamine for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting High-Purity Chiral Amines
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(4-Fluorophenyl)ethanamine, a key chiral building block in the synthesis of numerous pharmaceutical compounds, is no exception. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to the formation of undesired side products, reduced yields, and complications in regulatory filings. This guide provides an objective comparison of the impurity profiles found in commercial grades of this compound and evaluates its performance against viable alternatives, supported by detailed experimental protocols and illustrative data.
Understanding the Impurity Landscape
Impurities in commercially available this compound can originate from several sources, including residual starting materials, byproducts from the synthetic route, and degradation products. Common synthetic pathways to this chiral amine often involve the reductive amination of 4-fluoroacetophenone. This process, while generally efficient, can lead to the formation of several process-related impurities.
Potential Impurities in this compound:
-
Starting Material Carryover: Residual 4-fluoroacetophenone.
-
Over-reduction Products: 1-(4-Fluorophenyl)ethanol.
-
Dimeric Impurities: Bis[1-(4-fluorophenyl)ethyl]amine.
-
Enantiomeric Impurity: The undesired (R)- or (S)-enantiomer.
-
Solvent Residues: Trace amounts of solvents used in the synthesis and purification processes.
The enantiomeric purity is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
Comparative Analysis of Commercial Grades
To illustrate the potential variability in commercial products, the following table summarizes hypothetical impurity profiles for this compound from three different suppliers. This data, while illustrative, is based on typical observations in the analysis of fine chemicals and serves to highlight the importance of rigorous in-house quality control.
| Impurity | Supplier A | Supplier B | Supplier C |
| Purity (by GC-FID) | 99.8% | 99.5% | 99.2% |
| Enantiomeric Excess (by Chiral HPLC) | >99.9% (S) | 99.8% (S) | 99.5% (S) |
| 4-Fluoroacetophenone | 0.05% | 0.15% | 0.25% |
| 1-(4-Fluorophenyl)ethanol | 0.03% | 0.08% | 0.12% |
| Bis[1-(4-fluorophenyl)ethyl]amine | Not Detected | 0.05% | 0.10% |
| Total Other Impurities | 0.12% | 0.22% | 0.53% |
Table 1: Illustrative impurity profiles of commercial this compound from different suppliers.
Performance Comparison with Alternative Chiral Amines
For certain applications, other chiral amines may serve as suitable alternatives to this compound. The choice of an alternative often depends on factors such as reactivity, cost, and, crucially, its impurity profile. Here, we compare this compound with two common alternatives: 1-Phenylethanamine and Phenylglycinol.
| Parameter | This compound (Typical) | 1-Phenylethanamine (Typical) | Phenylglycinol (Typical) |
| Typical Purity | >99.5% | >99.0% | >99.5% |
| Typical Enantiomeric Excess | >99.8% | >99.5% | >99.8% |
| Common Process Impurities | Ketone, alcohol, dimer | Ketone, alcohol, styrene | Amino alcohol isomers |
| Potential for Racemization | Low | Moderate | Low |
Table 2: Performance and impurity comparison with alternative chiral amines.
Experimental Protocols for Impurity Analysis
To ensure the quality of this compound, a robust analytical testing regimen is essential. The following are detailed methodologies for key experiments.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Achiral Purity and Impurity Identification
This method is suitable for the quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of methanol.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Chiral Purity Analysis
This method is critical for determining the enantiomeric excess of the chiral amine.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape (e.g., n-Hexane/Isopropanol/DEA 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 10 mL of the mobile phase.
Visualizing the Analytical Workflow
To provide a clear overview of the logical steps involved in the comprehensive analysis of this compound, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for the comprehensive analysis of this compound.
Caption: Potential impurity formation pathway during the synthesis of this compound.
Conclusion and Recommendations
The quality of this compound can vary between commercial suppliers. For researchers and drug development professionals, it is imperative to not solely rely on the supplier's certificate of analysis but to conduct thorough in-house testing to confirm the purity and impurity profile of each batch. The choice between this compound and its alternatives should be made based on a comprehensive evaluation of not only the synthetic requirements but also a comparative analysis of their respective purities. The implementation of robust analytical methods, such as the GC-MS and chiral HPLC protocols detailed in this guide, is fundamental to ensuring the quality and consistency of this critical chiral building block in the pharmaceutical industry.
Safety Operating Guide
Safe Disposal of 1-(4-Fluorophenyl)ethanamine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 1-(4-Fluorophenyl)ethanamine should be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Chemical Profile
This compound is a combustible, corrosive liquid that can cause severe skin burns, and serious eye damage, and may cause respiratory irritation.[1][2] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, at all times.
Quantitative Data for Disposal Considerations
A summary of key quantitative data relevant to the safe handling and disposal of this compound is provided in the table below.
| Property | Value | Significance for Disposal |
| Flash Point | 68 °C / 154.4 °F | Classified as a combustible liquid.[1][2] Keep away from heat, sparks, open flames, and hot surfaces during storage and disposal. |
| GHS Hazard Codes | H227, H314, H318, H335[1][2] | Indicates combustibility, severe skin and eye corrosivity, and potential for respiratory irritation. |
| UN Number | UN 2735[3] | Classified as "Amines, liquid, corrosive, n.o.s." for transportation to a disposal facility.[4] |
| Water Hazard Class (WGK) | WGK 3 | Indicates a substance that is highly hazardous to water. Prevent release into the environment. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the procedure for its collection and preparation for disposal.
Personnel Required: Laboratory personnel trained in handling hazardous chemical waste.
Equipment:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Designated and labeled hazardous waste container (glass or polyethylene).
-
Waste accumulation log.
-
Fume hood.
Procedure:
-
Segregation of Waste:
-
Designate a specific waste container for "Halogenated Organic Waste."
-
Do not mix this compound waste with non-halogenated organic waste, as disposal methods and costs can differ significantly.
-
-
Waste Collection:
-
Perform all transfers of the chemical waste inside a certified chemical fume hood to avoid inhalation of vapors.
-
Carefully pour or transfer the waste into the designated "Halogenated Organic Waste" container.
-
Ensure the container is properly sealed after each addition to prevent the release of vapors.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream with their approximate concentrations.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[5]
-
-
Arranging for Disposal:
-
Once the waste container is nearly full (do not overfill), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste management service.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.[6]
-
-
Decontamination of Glassware:
-
Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol).
-
The initial rinsate must be collected and disposed of as halogenated organic waste.
-
Subsequent rinses, after thorough cleaning, may be handled according to standard laboratory procedures.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials.
-
Cleanup: For small spills, use an inert absorbent material (e.g., sand, silica gel, or vermiculite) to soak up the substance.[5] Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. 4-Fluoro-α-methylbenzylamine | 403-40-7 | FF35005 [biosynth.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Essential Safety and Logistical Information for Handling 1-(4-Fluorophenyl)ethanamine
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-(4-Fluorophenyl)ethanamine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a combustible liquid that causes severe skin burns, serious eye damage, and may cause respiratory irritation.[1][2] It is also harmful if swallowed and toxic to aquatic life with long-lasting effects.[2]
| Hazard Class | GHS Classification |
| Flammable Liquids | Category 4 (H227) |
| Skin Corrosion/Irritation | Category 1A (H314) |
| Serious Eye Damage/Eye Irritation | Category 1 (H318) |
| Specific target organ toxicity — Single exposure | Category 3, Respiratory tract irritation (H335) |
| Acute Toxicity, Oral | Category 4 (H302) |
| Hazardous to the aquatic environment, long-term hazard | Category 2 (H411) |
Physical and Chemical Properties
| Property | Value |
| Formula | C₈H₁₀FN |
| CAS No. | 403-40-7 |
| Form | Liquid |
| Flash Point | 68 °C (154.4 °F) |
| Storage Class | 8A - Combustible corrosive hazardous materials |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be worn when handling this compound.
| Protection Type | Recommended Specification |
| Hand Protection | Wear protective gloves.[3] Viton™ or Butyl rubber gloves are recommended. Thick-gauge nitrile gloves may be used for short-duration tasks, but they should be monitored for any signs of degradation.[4] Always inspect gloves for damage before use and wash hands thoroughly after handling.[5][6] |
| Eye and Face Protection | Chemical splash goggles are required.[4] A face shield must be worn over the goggles when there is a significant risk of splashing, such as during reagent transfer.[4][7] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood to minimize inhalation of vapors.[4][6] If a fume hood is unavailable or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[4] |
| Protective Clothing | A flame-resistant laboratory coat must be worn and kept fully buttoned.[4] For tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat.[4] |
| Footwear | Sturdy, closed-toe shoes are required in all areas where chemicals are handled.[4][8] |
Operational Plan for Safe Handling
A systematic workflow is essential for safety. The following step-by-step protocol outlines the handling process from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[3][6] Keep the container tightly closed and store it locked up.[2][5] The designated storage area should be for combustible and corrosive materials (Storage Class 8A).
Handling Protocol
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[3] Don all required PPE as specified in the table above.
-
Ventilation: Conduct all work in a properly functioning chemical fume hood.[4][6]
-
Transfer: When transferring the liquid, use caution to avoid splashing and the generation of mists or vapors.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2][6] Wash hands thoroughly after handling the chemical.[2]
Accidental Release Measures
-
Evacuation: Evacuate unnecessary personnel from the spill area.[1]
-
Ventilation: Ensure adequate ventilation.
-
Containment: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[9]
-
Collection: Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
-
Prevention: Prevent the spill from entering drains or waterways.[5][6]
Emergency and First Aid Procedures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[2][10] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Flush the affected skin with large amounts of water for at least 15 minutes.[2][11] Seek immediate medical attention as this chemical causes severe skin burns.[1][2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Remove contact lenses if present and easy to do so.[2] Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1][2] |
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect waste material, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container for hazardous chemical waste.
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations.[3] This must be done through a licensed waste disposal company.[6] Avoid release to the environment.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
